Vatalanib dihydrochloride

Catalog No.
S548163
CAS No.
212141-51-0
M.F
C20H17Cl3N4
M. Wt
419.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vatalanib dihydrochloride

CAS Number

212141-51-0

Product Name

Vatalanib dihydrochloride

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride

Molecular Formula

C20H17Cl3N4

Molecular Weight

419.7 g/mol

InChI

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H

InChI Key

AZUQEHCMDUSRLH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl

solubility

soluble in DMSO, not soluble in water.

Synonyms

1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride, CGP 797870, CGP-797870, PTK 787, PTK-787, PTK787, vatalanib, ZK 222584, ZK 232934, ZK-222584, ZK-232934, ZK222584, ZK232934

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl

The exact mass of the compound Vatalanib dihydrochloride is 346.09852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib primarily exerts its anti-tumor and anti-angiogenic effects by selectively targeting and inhibiting vascular endothelial growth factor receptors (VEGFRs). The table below details its potency against specific kinase targets.

Kinase Target IC₅₀ Value (nM) Biological Role & Significance
VEGFR-2 (KDR/Flk-1) 37 [1] Primary mediator of VEGF-induced angiogenesis; critical for endothelial cell proliferation and survival.
VEGFR-1 (Flt-1) 77 [1] Involved in monocyte migration and vascular morphogenesis.
VEGFR-3 (Flt-4) 660 [1] Primarily regulates lymphangiogenesis.
PDGFR-β 580 [1] Influences pericyte recruitment and vessel stability.
c-KIT 730 [1] Plays a role in hematopoiesis and stem cell maintenance.

The following diagram illustrates the primary signaling pathway inhibited by Vatalanib and its consequent anti-tumor effects.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates TumorGrowth TumorGrowth Angiogenesis->TumorGrowth Promotes Vatalanib Vatalanib Vatalanib->VEGFR Inhibits Inhibition Inhibition

Beyond its primary "on-target" effects, Vatalanib and similar tyrosine kinase inhibitors exhibit important "off-target" effects that can influence cancer chemoresistance. These include the inhibition of ATP-binding cassette (ABC) transporters, which can prevent the efflux of chemotherapeutic drugs from cancer cells and re-sensitize tumors to treatment. [2]

Experimental Protocols for Key Assays

In Vitro Endothelial Tube Formation Assay

This assay is a standard method for assessing the anti-angiogenic potency of compounds like Vatalanib by mimicking the formation of capillary-like structures in vitro. [3]

  • 1. Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) on a layer of solidified extracellular matrix (e.g., Matrigel) in a multi-well plate.
  • 2. Compound Treatment: Treat the cells with Vatalanib at various concentrations. A typical solvent is DMSO, with a final concentration not exceeding 0.1-0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., a known VEGF inhibitor).
  • 3. Incubation: Incubate the plate for 4-18 hours at 37°C with 5% CO₂.
  • 4. Staining and Visualization: Stain the cells with Calcein AM or similar viable cell fluorescent dye.
  • 5. Image Acquisition and Analysis: Capture images using an inverted fluorescence microscope. Analyze the images with software to quantify parameters like the total tube length, number of branches, and number of meshes per field of view.
In Vivo Zebrafish Model of Angiogenesis

The zebrafish model is a powerful in vivo tool for validating the anti-angiogenic activity of Vatalanib. [3]

  • 1. Animal Handling: Use transgenic zebrafish embryos (e.g., fli1:GFP) where endothelial cells express green fluorescent protein.
  • 2. Compound Exposure: Dechorionate the embryos manually at approximately 24 hours post-fertilization (hpf). Add Vatalanib directly to the embryo water. A typical positive control is PTK787 (Vatalanib) itself.
  • 3. Imaging: At 48-72 hpf, anesthetize the embryos and mount them for imaging.
  • 4. Quantitative Analysis: Capture high-resolution fluorescence images of the intersegmental vessels (ISVs) in the trunk region. The primary readout is the percentage of embryos with impaired ISV formation or a reduction in the number of complete ISVs compared to the control group.

Clinical Development and Research Context

Vatalanib has been extensively investigated in clinical trials, particularly for metastatic colorectal cancer. While two large Phase III trials (CONFIRM-1 and CONFIRM-2) did not meet their primary endpoint of significantly improving overall survival, a pre-planned analysis revealed that patients with high lactate dehydrogenase (LDH) levels derived clinical benefit. [4] [5] This highlights the importance of identifying predictive biomarkers for patient selection.

The most common adverse effects are consistent with other VEGF pathway inhibitors and include hypertension, diarrhea, nausea, vomiting, fatigue, and dizziness. [5]

Practical Research Considerations

  • Solubility and Storage: Vatalanib dihydrochloride is soluble in DMSO (up to 50 mM) and ethanol (up to 10 mM). It is recommended to store the compound desiccated at -20°C for long-term stability. [1]
  • Purity: Commercially available material typically has a purity of ≥96% to >98%. [6] [1]
  • Research Use: This compound is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans. [6]

This compound remains a valuable tool compound in cancer research for studying VEGF signaling and angiogenesis, and its investigation provides critical insights into the development of targeted cancer therapies.

References

Molecular Pharmacology and Primary Targets

Author: Smolecule Technical Support Team. Date: February 2026

PTK787/ZK222584 functions by competitively inhibiting the intracellular tyrosine kinase domains of VEGF and PDGF receptors, blocking the downstream signaling cascades crucial for angiogenesis and cell proliferation [1].

Target Receptor Primary Ligand Key Consequences of Inhibition
VEGFR-1 (Flt-1) VEGF-A, VEGF-B [2] Modulates monocyte migration and vascular remodeling [2].
VEGFR-2 (KDR/Flk-1) VEGF-A [2] Inhibits endothelial cell proliferation, survival, migration, and vascular permeability [3] [2].
VEGFR-3 (Flt-4) VEGF-C, VEGF-D [1] Suppresses lymphangiogenesis [1].
PDGFR-β PDGF-BB [1] Inhibits activation of pericytes and stromal cells, affecting tumor microenvironment [1].

Table of Key Experimental Evidence and Findings

Extensive preclinical studies across various models have validated its multi-faceted mechanisms of action.

Experimental Model/Cell Type Key Findings on Mechanism of Action Observed Outcomes
HCC models (in vivo/in vitro) Synergistically inhibited VEGF signaling with IFNα/5-FU; repressed VEGFR-2 expression and phosphorylation of Akt, Erk, and p38MAPK [4]. Significant inhibition of proliferation, induction of apoptosis, decreased microvessel density [4].
Endothelial Cells (HUVECs) Abrogated VEGF-dependent proliferation; inhibited phosphorylation of VEGFR, Akt, and Erk [4] [3]. Suppression of angiogenesis; enhanced effects when combined with ionizing radiation [3].
Hepatic Stellate Cells (HSCs) Inhibited HSC activation, proliferation, and migration; induced apoptosis and cell cycle arrest; downregulated α-SMA, collagen, and TIMP-1 [2]. Attenuated collagen deposition and Akt phosphorylation in murine liver fibrosis model [2].
Leiomyosarcoma Cells Inhibited PDGF-BB-activated Akt/p90RSK and ERK1/2 signaling; reduced cell migration and increased cell death in VEGF-A-treated cells [1]. Demonstrated direct antitumor effects on VEGFR/PDGFR-expressing tumor cells [1].
ER-positive Breast Cancer Cells Competitively inhibited aromatase enzyme (IC50 ~50 nmol/L), suppressing androstenedione-stimulated proliferation and ER-mediated transcription [5]. Revealed a novel, dual-target mechanism against both VEGF signaling and estrogen synthesis [5].

Experimental Protocols for Key Findings

For researchers aiming to validate or build upon these findings, here are summaries of the core methodologies used in the cited literature.

1. Protocol: In Vivo Efficacy in Hepatocellular Carcinoma (HCC) This method assesses the compound's anti-tumor and anti-angiogenic efficacy [4].

  • Xenograft Model: Establish subcutaneous tumors in immunodeficient mice using human HCC cell lines (e.g., HuH7).
  • Treatment Regimen: Administer PTK787/ZK222584 orally (e.g., 50 mg/kg/day), alone or in combination with other agents like IFNα/5-FU.
  • Endpoint Analysis:
    • Tumor Growth: Measure tumor volume over time.
    • Immunohistochemistry (IHC): Analyze formalin-fixed tumor tissues for Microvessel Density (CD31 staining), apoptosis (TUNEL assay), and protein expression (VEGFR-2).
    • Western Blot: Assess phosphorylation levels of key signaling proteins (Akt, Erk, p38MAPK) in tumor lysates.

2. Protocol: Assessing Anti-fibrotic Effects in Liver This methodology evaluates the compound's direct effects on hepatic stellate cells (HSCs) in vitro and in a fibrosis model [2].

  • In Vitro HSC Studies:
    • Proliferation: Measure BrdU incorporation in primary HSCs treated with PTK787/ZK222584.
    • Migration: Use Matrigel Invasion Chambers to quantify HSC migration toward a serum gradient with/without the inhibitor.
    • Activation & Apoptosis: Analyze α-SMA expression by flow cytometry and apoptosis via caspase-3 activation and Bcl-2 expression.
  • In Vivo Fibrosis Model:
    • Induction: Induce liver fibrosis in mice (e.g., Balb/c) by repeated intraperitoneal injections of CCl4 (2 ml/kg in olive oil, twice weekly).
    • Dosing Schemes:
      • Prevention: Co-administer CCl4 and PTK787/ZK222584 (50 mg/kg/day p.o.) for 6 weeks.
      • Treatment: Administer CCl4 for 2-4 weeks, then continue CCl4 with PTK787/ZK222584 for another 6 weeks.
    • Histological Assessment: Quantify collagen deposition (Sirius Red staining) and α-SMA expression (IHC) in liver sections.

3. Protocol: Investigating Direct Anti-tumor Effects on Sarcoma Cells This protocol is for testing the inhibitor's direct impact on tumor cells expressing VEGFR/PDGFR [1].

  • Expression Analysis:
    • RT-PCR & Flow Cytometry: Confirm mRNA and protein expression of VEGFR-1, -2, -3, and PDGFR-β in human tumor cell lines (e.g., SK-LMS-1, SK-UT-1).
  • Functional Assays:
    • Signaling: Stimulate serum-starved cells with VEGF-A (100 ng/ml) or PDGF-BB (50 ng/ml) with/without PTK787/ZK222584 pre-treatment. Analyze phosphorylation of Akt, ERK1/2 by Western blot.
    • Cell Growth & Death: Treat cells with the inhibitor, with/without growth factors. Measure metabolic activity (MTT assay) and cell death (e.g., trypan blue exclusion).
    • Migration: Perform wound-healing or transwell migration assays under treatment.

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways targeted by PTK787/ZK222584.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Akt Akt VEGFR->Akt Erk Erk VEGFR->Erk p38MAPK p38MAPK VEGFR->p38MAPK PDGFR->Akt PDGFR->Erk Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Erk->Proliferation Migration/Stress Response Migration/Stress Response p38MAPK->Migration/Stress Response PTK787 PTK787 PTK787->VEGFR  Inhibits Phosphorylation PTK787->PDGFR  Inhibits Phosphorylation

PTK787 inhibits VEGFR and PDGFR signaling, blocking downstream pathways.

G Androstenedione Androstenedione Aromatase Aromatase Androstenedione->Aromatase Estrogen Estrogen Aromatase->Estrogen ER Signaling ER Signaling Estrogen->ER Signaling Cell Proliferation Cell Proliferation ER Signaling->Cell Proliferation PTK787 PTK787 PTK787->Aromatase  Competitive Inhibition

PTK787 directly inhibits aromatase, blocking estrogen-driven proliferation.

Clinical Translation and Bro Implications

The mechanisms of PTK787/ZK222584 have been evaluated in clinical trials. A Phase II study investigated its use in patients with Von Hippel-Lindau disease and hemangioblastoma, targeting the VEGF-driven angiogenesis central to these conditions [6]. While development for some cancers was not pursued further, its well-characterized multi-target mechanism provides a valuable blueprint for future drug design.

The discovery of its dual inhibition of VEGFR and aromatase is particularly significant [5]. It establishes a proof-of-concept that a single agent can simultaneously target growth factor signaling and hormonal pathways, a promising strategy for overcoming resistance in cancers like hormone-positive breast cancer.

References

Vatalanib dihydrochloride solubility DMSO water

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data Summary

Solvent Solubility (mg/mL) Solubility (mM) Notes Source
DMSO ~20 mg/mL ~47.6 mM Up to 20 mg/mL; may require warming [1] [2]. [1] [2]
50 mg/mL 119.12 mM Requires ultrasonic dispersion and warming to 80°C [3]. [3]
85 mg/mL 202.51 mM Highest reported concentration [4]. [4]
Water ~2 mg/mL ~4.76 mM Clear solution [1] [2]. [1] [2]
50 mg/mL 119.12 mM Requires ultrasonic dispersion [3]. [3]
10 mg/mL 23.82 mM [4] [5] [4] [5]

Experimental Protocols for Solution Preparation

Here are the detailed methodologies for preparing stock solutions as recommended in the search results.

  • DMSO Stock Solution (High Concentration):

    • To prepare a 50 mg/mL solution, add the compound to DMSO and use sonication with warming to 80°C to aid dissolution [3].
    • It is critical to use freshly opened, dry DMSO, as the compound is hygroscopic (moisture-absorbing). Moisture in DMSO can significantly reduce solubility [3] [4].
  • Water Stock Solution:

    • Solutions in pure water can be prepared at concentrations of up to 100 mg/mL [1]. For lower concentrations (e.g., 10-50 mg/mL), sonication is sufficient to dissolve the powder [3] [4].
  • Storage and Stability:

    • As a supplied powder, the compound is stable for at least two years when stored sealed in a freezer under an inert atmosphere (under -20°C) [1] [2].
    • Stock solutions in DMSO or distilled water can be stored at -20°C for up to 3 months [1] [2].

Mechanism of Action and Research Context

To provide a complete picture for your research, here is some background on Vatalanib's function.

  • Mechanism: Vatalanib dihydrochloride is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). It primarily targets VEGFR2/KDR (IC50 = 37 nM) and also inhibits VEGFR1/Flt-1 and VEGFR3/Flt-4 [3] [4]. By blocking VEGF signaling, it inhibits angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis [6].
  • Research Use: This compound is strictly for research use only and is not for human consumption [3] [5]. It has been investigated in clinical trials (e.g., Phase Ib) for advanced solid tumors, including in combination with other agents like everolimus [7].

The following diagram illustrates the primary signaling pathway targeted by Vatalanib and its cellular consequences.

G VEGF VEGF VEGFR VEGFR (e.g., VEGFR2) VEGF->VEGFR Binds Downstream Signaling Downstream Signaling (e.g., PI3K/AKT, ERK) VEGFR->Downstream Signaling Activates Cellular Processes Cellular Processes (Proliferation, Migration, Survival) Downstream Signaling->Cellular Processes Promotes Angiogenesis Angiogenesis Cellular Processes->Angiogenesis Endothelial Cell Endothelial Cell Vatalanib Vatalanib Vatalanib->VEGFR Inhibits

Vatalanib inhibits VEGF-driven signaling to block angiogenesis.

References

Summary of Phase II Clinical Trials for Vatalanib

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Condition Prior Therapies Key Efficacy Findings Safety & Tolerability Source
Metastatic Melanoma Not specified (treatment until progression) Tumour control rate (CR+PR+SD) at 16 weeks: 35%; Median PFS: 1.8 mos; Median OS: 6.5 mos Not specified in detail; overall survival was "disappointing" [1]
Advanced Pancreatic Cancer Failed 1st-line gemcitabine-based therapy 6-month survival rate: 29%; Median PFS: 2 mos; 2 patients had partial response; 28% had stable disease Well-tolerated; common Grade 3/4 AEs: hypertension (20%), fatigue (17%), abdominal pain (17%) [2]
GIST (Gastrointestinal Stromal Tumour) Resistant to imatinib (42% also resistant to sunitinib) Clinical benefit (PR+SD): 40%; Median Time to Progression: 3.2-5.8 mos (varied by prior therapy) Generally well tolerated [3]
Myelodysplastic Syndrome (MDS) Not specified; various low-risk types Trial designed to assess prevention of leukemia development; specific efficacy results not provided Eligibility required adequate hematological, hepatic, and renal function [4]

Mechanism of Action & Experimental Protocols

Vatalanib is an orally active, small-molecule multi-targeted tyrosine kinase inhibitor. Its primary mechanism is the inhibition of key receptors involved in tumor angiogenesis (the formation of new blood vessels). [5] [6]

  • Primary Targets: It potently inhibits all three Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3). The strongest activity is against VEGFR-2 (KDR), which is the primary mediator of VEGF-induced endothelial cell proliferation and permeability. [5] [6]
  • Secondary Targets: At higher concentrations, it also inhibits other tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms. [3] [5] [6]
  • Cellular Effects: This inhibition blocks VEGF-induced autophosphorylation of receptors, leading to suppressed endothelial cell proliferation and migration. Research also shows it can induce apoptosis (programmed cell death) in certain cancer cells. [7] [6]

The following diagram illustrates the primary signaling pathways targeted by vatalanib and the rationale for its combination with mTOR inhibitors:

architecture VEGF VEGF VEGFR VEGFR (1, 2, 3) VEGF->VEGFR Binding Angiogenesis Angiogenesis VEGFR->Angiogenesis Signals mTOR mTOR HIF HIF mTOR->HIF Activates VEGF_Secretion VEGF_Secretion HIF->VEGF_Secretion Induces VEGF_Secretion->VEGF Increases Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth Vatalanib Vatalanib Vatalanib->VEGFR Inhibits Everolimus Everolimus Everolimus->mTOR Inhibits

Detailed Experimental Protocol: In Vitro Cell Proliferation and VEGFR Inhibition

The methodology below is compiled from standard assays described across multiple studies. [7] [8] [6]

  • Cell Line Preparation: Select appropriate cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis studies or specific cancer cell lines (e.g., gastric cancer lines). Culture cells in recommended media and maintain in a humidified incubator at 37°C with 5% CO₂.
  • Compound Treatment:
    • Stock Solution: Reconstitute vatalanib lyophilized powder in DMSO to create a 10 mM stock solution. [6]
    • Working Concentrations: Treat cells with a range of vatalanib concentrations (typically 0.5-50 μM). A common pretreatment time is 0.5-2 hours prior to stimulation with VEGF. [6]
    • Proliferation Assay: For anti-proliferation assessment, cells can be treated with vatalanib alone for varying times, up to 72 hours. Cell viability is then measured using standard assays like MTT or SRB. [7]
  • VEGF Stimulation & Analysis: After pretreatment with vatalanib, stimulate the cells with VEGF (e.g., 50 ng/mL). To measure inhibition of VEGFR signaling, lyse the cells and analyze the levels of phosphorylated VEGFR2 (Tyr1175) and total VEGFR2 by western blot. A separate aliquot of cell lysates can be used for immunoprecipitation and in vitro kinase assays. [8] [6]

Combination Therapy & Current Research Status

Research has explored combining vatalanib with other targeted agents. A key combination is with mTOR inhibitors (like everolimus), based on strong preclinical rationale and a phase Ib clinical trial. [9] [8]

  • Rationale for Combination: As shown in the diagram above, mTOR inhibition can reduce the cellular production of VEGF, while vatalanib blocks the VEGF signal from being received by endothelial cells. This dual "vertical inhibition" of the VEGF pathway can lead to enhanced anti-angiogenic and anti-tumor effects. [8]
  • Clinical Findings: A phase Ib study determined the combination of vatalanib and everolimus was feasible, with a maximum tolerated dose (MTD) of vatalanib 1000 mg daily and everolimus 5 mg daily. The combination showed a promising objective response rate, particularly in treatment-naive patients with renal cell carcinoma (RCC). [9]

While vatalanib's own clinical development seems to have halted at phase II, it remains a molecule of interest in basic and translational research. Efforts are ongoing to design new analogs with improved properties, such as better solubility, reduced central nervous system penetration (to avoid dizziness and ataxia), and retained or enhanced VEGFR-2 inhibitory activity. [7]

References

Vatalanib CONFIRM-1 CONFIRM-2 trial results

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib and the CONFIRM Trial Program

The CONFIRM (Colorectal Oral Novel therapy For the Inhibition of Angiogenesis and Retarding of Metastases) trials were two large, phase III, multinational, randomized studies investigating the efficacy of Vatalanib (PTK787/ZK222584) in metastatic colorectal cancer (mCRC) [1] [2]. Vatalanib is an orally active small-molecule inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), c-Kit, and c-Fms, thereby inhibiting angiogenesis [3] [4].

The core findings from these trials were that the addition of Vatalanib to standard chemotherapy (FOLFOX4) did not statistically improve the primary endpoints of Progression-Free Survival (PFS) or Overall Survival (OS) in the overall patient population [2] [4]. However, a prospectively planned analysis revealed a significant benefit in a key patient subgroup: those with high baseline serum lactate dehydrogenase (LDH) levels [1] [2].

Trial Designs and Efficacy Outcomes

The table below summarizes the designs and key outcomes for the two CONFIRM trials.

Trial Characteristic CONFIRM-1 CONFIRM-2
Patient Population Chemotherapy-naïve mCRC [1] [2] mCRC patients with progression during or within 6 months of first-line irinotecan-based therapy [1] [2]
Treatment Arms Vatalanib + FOLFOX4 vs. Placebo + FOLFOX4 [2] Vatalanib + FOLFOX4 vs. Placebo + FOLFOX4 [2]
Primary Endpoint(s) PFS [2] PFS and OS [1]
Key Result in Overall Population No statistically significant improvement in PFS or OS with Vatalanib [2] No statistically significant improvement in PFS or OS with Vatalanib [2]
Key Subgroup Finding Improved PFS in patients with high serum LDH [2] 40% reduction in tumor progression risk in patients with high serum LDH [1]

Biomarker Analysis and Predictive Markers

A critical component of the CONFIRM trials was the translational research to identify biomarkers that could predict which patients would benefit from Vatalanib.

Serum Lactate Dehydrogenase (LDH)
  • Finding: High baseline serum LDH was the strongest predictor of benefit from Vatalanib [1] [2].
  • Interpretation: High LDH is a known marker of tumor hypoxia and poor prognosis. The significant PFS improvement in this subgroup suggests Vatalanib is particularly effective in aggressive, hypoxic tumor environments [1].
Vascular Density (VD) Analysis

A study analyzed tumor tissue from 141 patients in the CONFIRM trials to assess vascular density (VD) [1]. The key findings were:

Biomarker Finding Statistical Significance
pVEGFR2/KDR+ VD (activated vessels) In the placebo group, high VD was linked to poor response (RR 15% vs 52% with low VD). Adding Vatalanib increased RR to 50% in high-VD tumors. P=0.006 (association in placebo); P=0.02 (improvement with Vatalanib)
pVEGFR2/KDR+ VD Significantly improved PFS in patients with high VD when treated with Vatalanib. P=0.002
CD31+ VD (total vessels) A similar trend of improved PFS was noted in patients with high CD31+ VD treated with Vatalanib. P=0.07

Safety and Tolerability Profile

The safety profile of Vatalanib from the CONFIRM trials and other studies is consistent with anti-VEGF therapy [2]. The most frequent grade 3/4 adverse events included:

  • Hypertension (21% in CONFIRM trials) [2]
  • Neutropenia (31% in CONFIRM trials) [2]
  • Diarrhea (15%) [2]
  • Other reported events: nausea, peripheral neuropathy, venous thrombosis, dizziness, and pulmonary embolism [2]. In a phase II pancreatic cancer trial, common grade 3/4 events also included fatigue (17%), abdominal pain (17%), and elevated alkaline phosphatase (15%) [3].

Experimental Protocols from Key Studies

Vascular Density Immunohistochemistry (from [1])
  • Objective: To assess vascular density (VD) and activated VEGF receptor status in primary tumor tissues.
  • Patient Samples: Paraffin-embedded materials from primary tumors of 141 patients enrolled in CONFIRM trials.
  • Staining Method:
    • CD31: Used as a pan-endothelial cell marker to assess total microvessel density. Stained with JC70 monoclonal antibody using an alkaline phosphatase anti-alkaline phosphatase (APAAP) technique.
    • pVEGFR2/KDR: Used to highlight vessels with activated VEGF signaling. Stained with monoclonal antibody 34a against the Y1214 tyrosine residue using a modified streptavidin technique.
  • VD Quantification: Slides were scanned at low power (x40, x100). Areas of highest vascularization at the tumor invading front were selected. Vessels were counted in three chosen x200 high-power fields, and the mean was calculated.
Dosing Schedule (from Phase II Trial [3])
  • Regimen: Vatalanib was administered orally twice daily using a "ramp-up" schedule over the first cycle (28 days) to optimize tolerability.
    • Week 1: 250 mg BID
    • Week 2: 500 mg BID
    • Week 3 and beyond: 750 mg BID (full dose of 1500 mg/day)

Vatalanib's Mechanism and Biomarker Stratification

The following diagram illustrates Vatalanib's primary mechanism of action and how biomarker stratification identifies responsive patients.

G cluster_tumor Tumor Microenvironment VEGF VEGF Ligand VEGFR VEGFR-2 (On Endothelial Cell) VEGF->VEGFR Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) VEGFR->Angiogenesis Vatalanib Vatalanib (PTK787) Vatalanib->VEGFR  Inhibits LDH High Serum LDH Response Improved Response & Progression-Free Survival LDH->Response pVEGFR2_VD High pVEGFR2+ Vessel Density pVEGFR2_VD->Response

Vatalanib mechanism and biomarker stratification.

Conclusion and Perspectives

The CONFIRM trials demonstrated that while Vatalanib did not provide a blanket benefit for all mCRC patients, it held significant therapeutic potential for a specific biological subgroup characterized by high serum LDH and high tumor pVEGFR2/KDR+ vascular density [1] [2]. This underscores a fundamental principle in modern oncology: the success of targeted therapies often depends on identifying and selecting patients based on predictive biomarkers. Although Vatalanib itself was not widely adopted for mCRC, these trials provided a valuable framework for the future development of anti-angiogenic drugs.

References

Vatalanib dihydrochloride in vivo dosing mouse model

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Dosing Protocol for Vatalanib

The table below summarizes a specific dosing protocol used in a mouse model of inflammatory arthritis, which you can adapt for your research.

Parameter Specification
Recommended Dose 25 mg/kg [1]
Dosing Route Intraperitoneal (IP) injection [1]
Dosing Frequency Once daily [1]
Treatment Duration 8 days (from day 0 to day 7 post-induction) [1]
Vehicle/Formulation 5% (v/v) DMSO in saline [1]

Key Experimental Considerations

When designing your experiments, please consider the following critical points:

  • Autoinduction of Metabolism: Vatalanib exhibits time-dependent pharmacokinetics. It induces its own metabolism, leading to a significant decrease in systemic exposure over time. One study found its oral clearance increased 2.3-fold from the first dose to steady state [2]. This means a dosing regimen that is effective initially may become suboptimal over the course of the experiment.
  • Blood-Brain Barrier (BBB) Penetration: Vatalanib's ability to cross the BBB is a critical factor for CNS-related research. Evidence is promising but may be limited. One study noted its capability to cross the BBB and reduce pathology in a mouse model of Alzheimer's disease [3]. Furthermore, a nanoformulation of vatalanib with PEGylated graphene oxide was specifically designed to improve its delivery across the BBB for glioblastoma treatment [3].

Advanced Delivery Formulation

To overcome challenges like poor solubility or to enhance targeted delivery, consider using nanoformulations.

  • Nanoparticle Delivery System: Researchers have successfully loaded vatalanib onto PEGylated graphene oxide (GO-PEG) to create a stable, water-dispersible nanoformulation. This system improves the cellular delivery of the drug and has shown efficacy in vitro against glioblastoma cells at low concentrations [3]. This approach could be adapted for in vivo studies to enhance bioavailability and efficacy.

Experimental Workflow Diagram

The following diagram outlines the key stages of planning and conducting an in vivo efficacy study with vatalanib, integrating the critical considerations mentioned above.

G Start Plan In Vivo Study PK Key Consideration: Autoinduction of Metabolism Start->PK BBB Key Consideration: BBB Penetration Start->BBB Form Formulation Decision PK->Form BBB->Form Standard Standard Solution (5% DMSO in saline) Form->Standard Nano Nanoformulation (e.g., GO-PEG) Form->Nano Dosing Administer Vatalanib Standard->Dosing Nano->Dosing IP Dosing Protocol: 25 mg/kg, IP, Daily Dosing->IP Monitor Monitor Efficacy Endpoints IP->Monitor

Methodology for Key Experiments

The referenced study on inflammatory arthritis provides a clear methodological framework [1]:

  • Animal Model: The protocol was used in both male Wistar rats and transgenic mice (Tie2-specific VEGFR2 knock-out).
  • Intervention: The experimental group received vatalanib (25 mg/kg, IP, daily), while the control group received the vehicle (5% DMSO in saline).
  • Efficacy Assessment: The primary measure of efficacy was the prevention of secondary mechanical allodynia (a pain response), which was quantified using von Frey filaments to determine ipsilateral mechanical thresholds.

References

Vatalanib angiogenesis inhibition assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

The diagram below illustrates the primary signaling pathway targeted by vatalanib and the conceptual basis for its inhibition.

G VEGF VEGF Ligand VEGFR VEGFR (Tyrosine Kinase) VEGF->VEGFR Binds Downstream Downstream Signaling (PI3K/AKT, ERK) VEGFR->Downstream Activates O1 Endothelial Cell Proliferation Downstream->O1 O2 Cell Migration Downstream->O2 O3 Cell Survival Downstream->O3 O4 Tube Formation Downstream->O4 Outcomes Cellular Outcomes Vatalanib Vatalanib Inhibition Vatalanib->VEGFR Blocks ATP Binding Site

Vatalanib competes with ATP for the binding site on the intracellular domain of VEGFRs, preventing receptor autophosphorylation and subsequent activation of pro-angiogenic signaling cascades like the PI3K/AKT and ERK pathways [1]. This inhibition disrupts critical steps in angiogenesis.

Key Experimental Evidence and Models

Researchers have demonstrated vatalanib's efficacy using various in vitro and in vivo models. The table below summarizes findings from specific studies.

Table 1: Experimental Evidence of Vatalanib's Anti-Angiogenic Effects

Assay Type/Model Key Findings Experimental Context
HUVEC Tube Formation Assay [2] Nearly complete abolition of endothelial cell tube formation. In vitro model of capillary network formation.
Gastric Cancer Xenograft Model [2] Tumor size reduction of ~50% with vatalanib + everolimus vs. everolimus alone. In vivo mouse model; combo therapy superior to monotherapy.
Leiomyosarcoma Cell Migration [1] Inhibition of cell migration. In vitro model using SK-LMS-1 and SK-UT-1 cell lines.
5xFAD Alzheimer's Mouse Model [3] Reduced number and area of Aβ plaques in the cortex. In vivo model demonstrating effect on vascular-related pathology.

General Angiogenesis Assay Workflow

While exact protocols for vatalanib are not detailed, the general workflow for evaluating an anti-angiogenic compound involves several key steps, from cell preparation to data analysis. The flowchart below outlines this process.

G Start 1. Assay Selection & Design A 2. Cell Preparation (e.g., HUVEC culture) Start->A B 3. Treatment Application (Vatalanib + Stimuli) A->B C 4. Incubation & Assay Execution B->C Note Note: Include vehicle & positive control groups for validation. B->Note D 5. Endpoint Measurement C->D E 6. Data Analysis & QC D->E F 7. Results Interpretation E->F

Protocol Design Considerations

When designing your own protocol, consider these key parameters and findings from the literature:

  • Dosing Information: In clinical studies, the maximum tolerated dose (MTD) for vatalanib as a single agent was identified as 1000 mg daily [4]. Preclinical in vivo studies in mice often use doses around 20-50 mg/kg administered via intraperitoneal injection [2] [3].
  • Pharmacokinetics: Vatalanib exhibits time-dependent clearance (autoinduction), where its own metabolism increases with repeated dosing. Oral clearance can increase by approximately 2.3-fold from the first dose to steady state [5]. This should be considered for dosing schedules in longer-term experiments.
  • Combination Therapy: Evidence suggests that combining vatalanib with an mTOR inhibitor (like everolimus) can be more effective than either drug alone, leading to greater tumor growth inhibition [4] [2].
  • Relevant Assays: Key phenotypic endpoints for assessing angiogenesis inhibition include:
    • Tube Formation Assay: Quantify total tube length, number of branches, and number of meshes [2].
    • Cell Migration Assay: Use Boyden chamber or similar to measure inhibition of VEGF-stimulated endothelial cell migration [1].
    • Cell Proliferation/Viability Assay: Assess metabolic activity (e.g., MTS, MTT) in endothelial or tumor cells [1].

Summary and Research Outlook

Vatalanib is a potent, multi-targeted VEGFR tyrosine kinase inhibitor with demonstrated efficacy in preclinical angiogenesis models. Research indicates it is most effective when combined with other agents, such as mTOR inhibitors [4] [2].

The field of angiogenesis research is advancing with trends toward more sophisticated 3D cell culture models, organ-on-a-chip technologies, and high-content screening assays that provide more physiologically relevant data [6]. You can adapt these emerging methods to evaluate compounds like vatalanib.

References

Vatalanib (PTK787): Application Notes and Protocol for HUVEC Proliferation Assay

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib (PTK787/ZK 222584) is an orally active, potent inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, primarily targeting VEGFR-2 (KDR), which is a key mediator of angiogenesis [1] [2]. This protocol outlines the methodology for assessing its anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis in vitro.

Introduction and Mechanism of Action

Vatalanib functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism in inhibiting endothelial cell proliferation is through the blockade of VEGF signaling pathways [1] [2].

  • Primary Target: It potently inhibits VEGFR-2 (KDR) with an IC50 of 37 nM in cell-free assays [1] [3] [4].
  • Secondary Targets: It also shows activity against VEGFR-1 (Flt-1, IC50 = 77 nM), VEGFR-3 (Flt-4, IC50 = 660 nM), PDGFRβ (IC50 = 580 nM), and c-Kit (IC50 = 730 nM) [1] [2].
  • Cellular Effect: In HUVECs, Vatalanib inhibits VEGF-induced thymidine incorporation (a marker of DNA synthesis and cell proliferation) with an IC50 of 7.1 nM [1] [4]. It effectively blocks VEGF-induced autophosphorylation of VEGFR-2, disrupting downstream signaling cascades crucial for cell survival, proliferation, and migration [2].

The following diagram illustrates the primary signaling pathway targeted by Vatalanib in HUVECs:

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binds Phosphorylation Receptor Autophosphorylation VEGFR2->Phosphorylation Downstream Downstream Signaling (PI3K/AKT, ERK, etc.) Phosphorylation->Downstream Proliferation Cell Proliferation & Migration Downstream->Proliferation Vatalanib Vatalanib Vatalanib->VEGFR2 Inhibits

Key Quantitative Data for Experimental Design

The tables below summarize critical quantitative information for designing your experiments.

Table 1: Inhibitory Profile (IC50) of Vatalanib

Target IC50 (nM) Assay Type Reference
VEGFR-2 (KDR) 37 Cell-free kinase assay [1]
VEGFR-1 (Flt-1) 77 Cell-free kinase assay [1]
VEGFR-3 (Flt-4) 660 Cell-free kinase assay [1]
PDGFRβ 580 Cell-free kinase assay [1]
c-Kit 730 Cell-free kinase assay [1]

| HUVEC Proliferation (VEGF-induced) | 7.1 | Thymidine incorporation | [1] [4] |

Table 2: Effective Concentrations in HUVEC Morphology Assays

Concentration Effect on HUVEC Morphology Assay Context Reference
10 nM Clusters + long cords Co-culture with NHDFs [5] [6]
100 nM Clusters + short cords Co-culture with NHDFs [5] [6]
1 µM Clusters Co-culture with NHDFs [5] [6]
10 µM Clusters (HUVEC); Dead (GFP-HUVEC) Co-culture with NHDFs [6]
Detailed Experimental Protocol

A. HUVEC Proliferation Assay (BrdU/Thymidine Incorporation)

This protocol is adapted from established methods [1] [2].

Materials:

  • Cells: Primary HUVECs (low passage, < 6).
  • Basal Medium: Endothelial Cell Basal Medium (e.g., MCDB131 or commercial EBM-2).
  • Growth Supplements: Fetal Bovine Serum (FBS, 1.5-5%), VEGF (50 ng/mL), bFGF (0.5 ng/mL), and other supplements as per your medium system.
  • Vatalanib: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C, protected from light.
  • Assay Reagents: BrdU or [3H]-thymidine, cell fixation and denaturation reagents, anti-BrdU antibody (if applicable), scintillation fluid (if applicable).

Procedure:

  • Cell Seeding: Seed low-passage HUVECs in gelatin-coated (1.5%) 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Incubate at 37°C, 5% CO2 for 24 hours to allow cell attachment.
  • Serum/Growth Factor Starvation: Replace the medium with a basal medium containing a low concentration of FCS (e.g., 1.5%) for 4-24 hours to synchronize the cell cycle.
  • Compound Treatment and Stimulation:
    • Prepare fresh treatment media in basal medium with 1.5% FCS:
      • Negative Control: Basal medium only.
      • Positive Control: Basal medium + VEGF (50 ng/mL).
      • Test Groups: Basal medium + VEGF (50 ng/mL) + Vatalanib (across a concentration range, e.g., 1 nM to 10 µM).
      • Vehicle Control: Basal medium + VEGF + DMSO (at the highest concentration used for Vatalanib).
    • Aspirate the starvation medium and add the treatment media. Each condition should have multiple replicates (e.g., n=6).
    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.
  • Proliferation Measurement (BrdU Incorporation):
    • After 24 hours of compound treatment, add BrdU labeling solution to each well.
    • Incubate for an additional 24 hours.
    • Fix cells, denature DNA, and incubate with a peroxidase-conjugated anti-BrdU antibody.
    • Add a colorimetric substrate (e.g., TMB) and measure the absorbance at 450 nm.
  • Data Analysis:
    • Calculate the percentage inhibition of proliferation for each Vatalanib concentration relative to the VEGF-stimulated (positive) control.
    • Use non-linear regression analysis to determine the IC50 value.

B. HUVEC Co-culture Morphology Assay

This assay evaluates the inhibition of endothelial network formation, a key aspect of angiogenesis [5] [6].

Materials:

  • Cells: HUVECs and Normal Human Dermal Fibroblasts (NHDFs).
  • Co-culture Medium: DMEM or other suitable medium supplemented with FBS and appropriate growth factors.

Procedure:

  • Fibroblast Layer Preparation: Seed NHDFs first and allow them to form a confluent monolayer.
  • HUVEC Seeding and Treatment: Seed HUVECs (or GFP-transfected HUVECs for easier visualization) directly onto the NHDF monolayer.
  • Application of Inhibitor: Add Vatalanib at desired concentrations (e.g., 10 nM - 10 µM). Include DMSO vehicle controls.
  • Incubation and Monitoring: Culture the cells for 5-10 days, refreshing the medium and compounds every 2-3 days.
  • Imaging and Analysis:
    • Observe and image cell morphology regularly using phase-contrast or fluorescence microscopy.
    • The key endpoint is the disruption of the typical tubular network. Effective Vatalanib treatment will result in the formation of HUVEC clusters of variable sizes instead of branched cords and tubes [5] [6].
    • Quantify the effect by calculating the percentage area covered by HUVECs or using network analysis software.
Data Interpretation and Troubleshooting
  • Expected Outcome: Vatalanib should produce a dose-dependent inhibition of both VEGF-induced proliferation and network formation. The morphology shift from networks to clusters is a hallmark of inhibited endothelial differentiation [5] [6].
  • Control Validation: Ensure the VEGF-positive control shows robust proliferation/network formation compared to the negative control. The vehicle control should show no significant difference from the positive control.
  • Solubility and Storage: Vatalanib is soluble in DMSO (up to 20-85 mg/mL). Use fresh stock solutions or store at -20°C for up to 3 months, avoiding freeze-thaw cycles. Protect from light [2].
  • Cytotoxicity: High concentrations (e.g., 10 µM) may lead to cell death, especially in sensitive or transfected cell lines, as noted with GFP-HUVECs [6]. A cell viability assay (e.g., MTT) can be run in parallel to confirm that reduced proliferation is not due to general cytotoxicity.

References

Comprehensive Research Application Notes and Protocols for Vatalanib in Hepatocellular Carcinoma Investigations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Hepatocellular carcinoma (HCC) represents a major global health concern, ranking as the sixth most prevalent cancer worldwide and accounting for approximately 90% of all primary liver malignancies [1]. HCC is characterized by its highly vascular nature and dependence on angiogenesis for growth and metastasis, making anti-angiogenic therapies particularly relevant for this malignancy [2] [3]. The vascular endothelial growth factor (VEGF) signaling pathway, especially through VEGFR-2, plays a pivotal role in HCC pathogenesis by promoting tumor angiogenesis, facilitating endothelial cell survival, proliferation, migration, and enhancing vascular permeability [4]. VEGFR-2 is overexpressed in most cancers and has become one of the primary targets for anti-angiogenic therapy in HCC [4].

Vatalanib (PTK787/ZK222584) is an orally active, small molecule tyrosine kinase inhibitor with strong binding affinity for all VEGF receptor tyrosine kinases (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor (PDGFR), and the stem cell factor receptor c-Kit [5] [6]. As a type II kinase inhibitor, Vatalanib binds to the adjacent hydrophobic site in the 'DFG-out' conformation of VEGFR-2, resulting in slower off-rates and more particular kinase selectivity compared to type I inhibitors [4]. The therapeutic potential of Vatalanib in HCC extends beyond direct anti-tumor effects to include anti-fibrotic activity in the tumor microenvironment, which is particularly relevant given that 80-90% of HCC cases arise in the context of chronic liver diseases and fibrosis [5] [7].

Vatalanib Research Applications in HCC

Anti-fibrotic Applications in HCC Microenvironment

The fibrotic microenvironment in HCC plays a crucial role in tumor progression and resistance to therapy. Research has demonstrated that Vatalanib exhibits significant anti-fibrotic properties in preclinical models of liver fibrosis, which represents a valuable application for HCC studies investigating combination approaches targeting both the tumor and its microenvironment [5]. In a carbon tetrachloride (CCl₄)-induced mouse model of liver fibrosis, Vatalanib administration (50 mg/kg/d by gavage for 6 weeks) resulted in several significant outcomes as detailed in Table 1 [5].

Table 1: Anti-fibrotic Effects of Vatalanib in CCl₄-Induced Mouse Model of Liver Fibrosis

Parameter Effect of Vatalanib Research Significance
Liver fibrosis scores Significant decrease Indicates direct anti-fibrotic activity
Hepatic hydroxyproline content Marked reduction Reflects decreased collagen deposition
α-SMA expression Downregulated at mRNA and protein levels Demonstrates reduced activated stellate cells
TGF-β1 mRNA expression Decreased Important pro-fibrotic cytokine suppression
Collagen-1 mRNA expression Reduced Direct effect on extracellular matrix production
Hepatic sinusoidal fenestrae Increased number per sinusoid Reversal of sinusoidal capillarization
CD34+ vascular structures Decreased Reduction of newly-formed blood vessels

These anti-fibrotic effects position Vatalanib as a dual-action candidate for HCC research, particularly for studies investigating the interplay between tumor progression and the fibrotic microenvironment [5]. The reduction of hepatic sinusoidal capillarization is especially noteworthy, as dysfunction of hepatic sinusoidal endothelial cells represents one of the initial events in liver injury progression to fibrosis and HCC [5].

Anti-angiogenic and Direct Anti-Tumor Applications

Vatalanib demonstrates potent anti-angiogenic activity in HCC models through its multi-targeted inhibition of tyrosine kinase receptors involved in tumor vasculature development and maintenance. In orthotopic pancreatic cancer models (relevant to HCC due to similar angiogenic mechanisms), Vatalanib treatment was correlated with significantly decreased microvessel density, suggesting a robust anti-angiogenic effect [6]. The anti-angiogenic properties of Vatalanib contribute to creating an unfavorable microenvironment for tumor growth and may enhance the efficacy of other therapeutic modalities when used in combination approaches.

Research on the VEGF/VEGFR2 autocrine signaling loop in HCC provides additional insights into Vatalanib's potential mechanisms. While direct studies of Vatalanib in this specific autocrine pathway are limited, evidence from other VEGFR2 inhibitors shows that blockade of this pathway inhibits PI3K/AKT-dependent migration, invasion, and epithelial-mesenchymal transition (EMT) in HCC cells [8]. This suggests that Vatalanib may similarly target these processes, potentially disrupting critical mechanisms of HCC metastasis and progression.

Table 2: Key Pharmacological Characteristics of Vatalanib in Preclinical and Clinical Studies

Characteristic Details Research Implications
Molecular targets VEGFR-1, VEGFR-2, VEGFR-3, PDGFR, c-Kit Multi-targeted tyrosine kinase inhibition
Dosing schedule (preclinical) 50-100 mg/kg/d well tolerated in mice Established dosing for in vivo HCC studies
Dosing schedule (clinical) 250-750 mg BID with ramp-up schedule Guidance for translational research
Primary anti-tumor mechanism Anti-angiogenesis through VEGFR inhibition Focus for combination therapy designs
Secondary effects Anti-fibrotic activity in liver microenvironment Relevant for HCC models with underlying fibrosis
Clinical trial phase in HCC Phase I/II investigated Context for research positioning

Experimental Protocols and Methodologies

In Vivo Protocol for Anti-Fibrotic Activity Assessment in HCC Microenvironment

3.1.1 Animal Model Establishment

  • Utilize male BALB/c mice (weighing 18-20g) for consistency with established protocols [5].
  • Induce liver fibrosis by intraperitoneal injection of CCl₄ (40% CCl₄ in olive oil, 0.2 ml/100g body weight, twice weekly) for 6 weeks. This faithfully recapitulates the fibrotic microenvironment commonly associated with human HCC [5].
  • Divide animals into four experimental groups: (1) normal control mice; (2) CCl₄ alone; (3) CCl₄ + vatalanib (50 mg/kg/d by gavage for 6 weeks, administered simultaneously with CCl₄ injection); (4) CCl₄ + vatalanib (50 mg/kg/d by gavage for 4 weeks, with CCl₄ alone administered for first 2 weeks) [5].

3.1.2 Vatalanib Administration

  • Prepare Vatalanib suspension by dissolving in distilled water at 100 mg/ml concentration [5].
  • Administer at 50 mg/kg/d by oral gavage. This dosage has been demonstrated to be well-tolerated in mouse models without significant effects on body weight [5].
  • Continue treatment for 4-6 weeks based on experimental design requirements.

3.1.3 Sample Collection and Analysis

  • Euthanize mice and collect liver samples, snap-freezing in liquid nitrogen for molecular analyses or embedding in paraffin for histological examination [5].
  • Assess liver fibrosis through Sirius Red staining and histological scoring using a standardized fibrosis score system (0-6 scale) [5].
  • Quantify hepatic hydroxyproline content using a hydroxyproline detection kit to objectively measure collagen deposition [5].
  • Evaluate α-smooth muscle actin (α-SMA) and CD34 expression by immunohistochemistry to assess activated stellate cells and vascular density, respectively [5].
  • Analyze mRNA expression levels of fibrotic markers (α-SMA, TGF-β1, collagen-1, VEGFR1, VEGFR2) using RT-qPCR [5].
  • Examine hepatic sinusoidal ultrastructure by transmission electron microscopy, quantifying the average number of fenestrae per sinusoid [5].
In Vitro Protocol for Anti-Angiogenic and Migration Assessment

3.2.1 Cell Culture and Vatalanib Treatment

  • Maintain HCC cell lines (such as Huh7, HepG2, or SMMC7721) in DMEM supplemented with 10% fetal bovine serum at 37°C with 5% CO₂ [8].
  • Prepare Vatalanib stock solution at 10-50 mM concentration in DMSO and store at -80°C. Use serial dilutions to achieve final treatment concentrations ranging from 1-20 μM based on experimental objectives [8] [7].
  • Include appropriate vehicle controls (DMSO at equivalent concentrations) in all experiments.

3.2.2 Migration and Invasion Assays

  • Perform wound healing/scratched assays by seeding Huh7 cells in 6-well plates (1 × 10⁶ cells/well), creating straight scratch lines after cell adherence, and treating with Vatalanib [8].
  • Monitor wound closure at 0, 24, and 48 hours, calculating healing rate as: (initial scratch area - designated time scratch area)/initial scratch area × 100% [8].
  • Conduct Transwell migration assays by plating Huh7 cell suspension (2 × 10⁴ cells/chamber) in the upper chamber of a Transwell plate, with culture medium containing 10% FBS in the lower chamber as chemoattractant [8].
  • After 24-hour incubation with Vatalanib, fix migrated cells with paraformaldehyde, stain with crystal violet, and count under optical microscope [8].
  • Perform invasion assays using Transwell plates coated with basement membrane matrix (diluted 1:8 with high-glucose DMEM) before cell seeding to simulate extracellular matrix penetration [8].

3.2.3 Sphere Formation Assay for Stem-like Properties

  • Suspend HCC cells in serum-free DMEM/F12 medium supplemented with 1% penicillin-streptomycin, 20 ng/ml EGF, 20 ng/ml bFGF, and 2% B27 [8].
  • Seed cell suspension (5 × 10³ cells/well) in ultralow attachment 6-well plates to prevent adherence and promote sphere formation [8].
  • Culture for 7-10 days, changing solution every other day, and harvest tumor spheroids once they reach diameter of 50 μm [8].
Biochemical and Molecular Analyses

3.3.1 Protein Expression Analysis

  • Extract total protein using RIPA buffer and quantify with BCA protein assay kit [8].
  • Perform Western blotting for key signaling pathway proteins including VEGFR2, phosphorylated VEGFR2, PI3K, phosphorylated PI3K, AKT, phosphorylated AKT, and epithelial-mesenchymal transition markers (E-cadherin, N-cadherin, vimentin, Snail) [8].
  • Use specific antibodies at appropriate dilutions: anti-VEGFR2 (1:1000), anti-PI3K (1:1000), anti-AKT (1:1000), anti-p-AKT (1:2000), anti-E-cadherin (1:20,000), anti-N-cadherin (1:3000), anti-vimentin (1:1000) [8].

3.3.2 Gene Expression Analysis

  • Isolate total RNA using standard TRIzol method and synthesize cDNA using reverse transcriptase [5].
  • Perform quantitative PCR using SYBR Green or TaqMan chemistry with primers specific for VEGFR1, VEGFR2, α-SMA, TGF-β1, and collagen-1 [5].
  • Normalize expression to appropriate housekeeping genes (GAPDH or β-actin) and calculate relative expression using 2^(-ΔΔCt) method [5].

Signaling Pathways and Mechanism of Action

Vatalanib exerts its anti-HCC effects primarily through multi-target tyrosine kinase inhibition, with particular potency against VEGFR-2, which mediates most of the known cellular responses to VEGFs in HCC [4] [3]. The diagram below illustrates the key signaling pathways targeted by Vatalanib in hepatocellular carcinoma:

G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR1 VEGFR-1 VEGF->VEGFR1 PGF Placental Growth Factor (PGF) PGF->VEGFR1 PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Vatalanib Vatalanib Inhibition Vatalanib->VEGFR2 Vatalanib->VEGFR1 Vatalanib->PDGFR AKT AKT PI3K->AKT Angiogenesis Angiogenesis PI3K->Angiogenesis mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival EMT EMT Process AKT->EMT Proliferation Cell Proliferation mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration & Invasion ERK->Migration

Vatalanib directly inhibits the VEGFR-2 mediated signaling cascade, which is the primary pathway responsible for VEGF-driven angiogenesis in HCC [4] [3]. VEGFR-2 activation normally triggers downstream signaling through both the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, regulating critical cellular processes including proliferation, survival, migration, and epithelial-mesenchymal transition [8] [3]. By binding to the tyrosine kinase domains of VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR, Vatalanib prevents receptor autophosphorylation and subsequent activation of these downstream effectors [4] [6].

The anti-angiogenic effect of Vatalanib results from disrupted VEGF signaling, leading to reduced endothelial cell proliferation, migration, and capillary tube formation [2]. Additionally, Vatalanib's inhibition of the PI3K/AKT/mTOR pathway contributes to impaired cancer cell survival and metabolism, while suppression of the RAF/MEK/ERK pathway interferes with cellular proliferation and invasive capacity [8] [3]. The diagram below illustrates the experimental workflow for evaluating Vatalanib in HCC research:

G Model_Selection Model Selection InVivo In Vivo Models • CCl₄-induced fibrosis • Xenograft tumors Model_Selection->InVivo InVitro In Vitro Models • HCC cell lines (Huh7, HepG2) • Endothelial cells Model_Selection->InVitro Vatalanib_Formulation Vatalanib Formulation • Distilled water suspension • DMSO stock for in vitro InVivo->Vatalanib_Formulation InVitro->Vatalanib_Formulation Dosing Dosing Regimen • In vivo: 50 mg/kg/d oral gavage • In vitro: 1-20 μM concentrations Vatalanib_Formulation->Dosing AntiAngiogenic Anti-angiogenic Assessment • CD34+ microvessel density • Tube formation assay Dosing->AntiAngiogenic AntiFibrotic Anti-fibrotic Assessment • Sirius Red staining • Hydroxyproline content Dosing->AntiFibrotic Molecular Molecular Analysis • Western blot for p-VEGFR2 • RT-qPCR for fibrotic markers Dosing->Molecular Functional Functional Assays • Migration/Invasion • Sphere formation • Cell viability Dosing->Functional Data_Analysis Data Analysis & Interpretation AntiAngiogenic->Data_Analysis AntiFibrotic->Data_Analysis Molecular->Data_Analysis Functional->Data_Analysis Mechanisms Mechanistic Insights Data_Analysis->Mechanisms

Research Applications and Future Directions

The experimental workflow for Vatalanib in HCC research encompasses both in vivo and in vitro approaches, with particular emphasis on evaluating its dual anti-angiogenic and anti-fibrotic activities [5]. The CCl₄-induced liver fibrosis model provides a physiologically relevant microenvironment for studying HCC pathogenesis and treatment response, while xenograft models allow direct assessment of anti-tumor efficacy [5]. In vitro models facilitate mechanistic studies of Vatalanib's effects on HCC cell signaling, proliferation, migration, and invasion, with specific attention to the VEGF/VEGFR2 autocrine pathway that has been implicated in HCC progression and metastasis [8].

Future research directions for Vatalanib in HCC should explore combination therapy strategies with other targeted agents, conventional chemotherapeutics, or immunotherapies [1] [2]. The potential synergy between anti-angiogenic agents and immune checkpoint inhibitors represents a particularly promising avenue, given the role of VEGF in creating an immunosuppressive tumor microenvironment [2]. Additionally, research should focus on identifying predictive biomarkers for Vatalanib response, potentially including VEGF and VEGFR expression levels, circulating angiogenic factors, or specific genetic alterations in HCC subtypes [6]. The optimization of dosing schedules to maximize target inhibition while minimizing toxicity remains an important consideration for both preclinical studies and potential clinical translation [6].

References

Vatalanib preparation stock solution concentration

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Stock Solution Preparation

The table below summarizes the solubility data for vatalanib (dihydrochloride salt) in different solvents, which is crucial for preparing stock solutions [1] [2].

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO ≥ 85 mg/mL ≥ 202.51 mM Standard solvent for stock solutions [2].
≥ 125 mg/mL ≥ 297.81 mM Another tested value [1].
Water 10 mg/mL 23.82 mM Use gentle warming and ultrasonic agitation [2].
Ethanol 6 mg/mL 14.29 mM Use gentle warming and ultrasonic agitation [2].
Recommended Protocol for Stock Solution Preparation
  • Calculation: Determine the mass of vatalanib needed for your desired stock concentration and volume. The molecular weight of vatalanib dihydrochloride is 419.73 g/mol [1] [2].
  • Weighing: Accurately weigh the required amount of vatalanib powder.
  • Dissolution: Transfer the powder to a suitable vial and add the pre-warmed solvent to the final volume.
  • Mixing: Vortex the mixture thoroughly. For water or ethanol, use brief sonication in a warm water bath (around 37°C) to aid dissolution [1] [3].
  • Storage: Aliquot the stock solution and store at -20°C [1]. For best stability, prepare fresh solutions on the day of use, though stock solutions can typically be stored for several months at -20°C [1].

Vatalanib Dilution Calculator

For your convenience, you can use the following formula to calculate dilutions for your working concentrations:

Concentration (start) × Volume (start) = Concentration (final) × Volume (final) [1]

This relationship can be visualized in the following workflow:

G Stock Stock Solution (High Concentration) Mix Mix Thoroughly Stock->Mix Volume A Solvent Dilution Solvent Solvent->Mix Volume B Final Working Solution (Target Concentration) Mix->Final

In Vitro Experimental Protocols

Inhibition of VEGF-Induced Endothelial Cell Proliferation (BrdU Assay) [2]

This protocol measures the anti-proliferative effect of vatalanib on Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Line: HUVECs.
  • Procedure:
    • Seed low-passage HUVECs onto 1.5% gelatin-coated 96-well plates and incubate in growth medium for 24 hours.
    • Replace the medium with a basal medium containing 1.5% FCS and a constant concentration of VEGF (50 ng/mL), with or without vatalanib.
    • Incubate the cells for 24 hours.
    • Add BrdU labeling solution and incubate for another 24 hours.
    • Fix the cells, perform blocking, and add a peroxidase-conjugated anti-BrdU antibody.
    • Use a TMB substrate for detection and measure the absorbance at 450 nm.
  • Key Finding: Vatalanib inhibits VEGF-induced thymidine incorporation in HUVECs with an IC50 of 7.1 nM [2].
In Vitro Kinase Assay [2]

This protocol assesses the direct inhibition of VEGF receptor tyrosine kinase activity by vatalanib.

  • Enzyme Source: Recombinant GST-fused kinase domain expressed in a baculovirus system.
  • Procedure:
    • Perform the assay in a 96-well plate format using purified recombinant kinase.
    • Use γ-[³³P]ATP as a phosphate donor and a poly(Glu:Tyr 4:1) peptide as the substrate.
    • Dilute the kinase in an optimized buffer (20 mM Tris·HCl pH 7.5, 1-3 mM MnCl₂, 3-10 mM MgCl₂, 0.25 mg/mL PEG 20000, 1 mM DTT).
    • Incubate the kinase with the substrate, [γ-³³P]ATP, and vatalanib (or control) for 10 minutes at room temperature.
    • Stop the reaction with 250 mM EDTA.
    • Transfer the mixture to a PVDF membrane using a 96-well filtration system, wash extensively, and quantify the incorporated radioactivity with a scintillation counter.
  • Key Finding: Vatalanib potently inhibits VEGFR2 (KDR) kinase activity with an IC50 of 37 nM [1] [2].

In Vivo Dosing Protocol

The following workflow summarizes a typical in vivo efficacy study design for vatalanib in mouse models [2]:

G Start Implant Tumor Cells (e.g., A431, Ls174T) in Nude Mice Group Randomize into Treatment Groups Start->Group Dose Administer Vatalanib (25-100 mg/kg, Oral Gavage) Group->Dose Monitor Monitor Tumor Volume (Formula: V = ab²/2) Dose->Monitor

  • Animal Models: Nude mice subcutaneously injected with various human carcinoma cells (e.g., A431 epidermoid carcinoma, Ls174T colon carcinoma) [2].
  • Dosage & Administration: Vatalanib is administered once daily via oral gavage at doses ranging from 25 to 100 mg/kg [2].
  • Efficacy Measurement: Tumor volume is measured 2-4 times per week and calculated using the formula: V = ab²/2 (where a is the length and b is the width) [2].

Key Points for Researchers

  • Solvent for Stock: DMSO is the preferred solvent for preparing high-concentration stock solutions.
  • Solution Stability: Aliquot and store stock solutions at -20°C to maintain stability over several months. Avoid repeated freeze-thaw cycles.
  • Handling DMSO: DMSO is hygroscopic (absorbs water). Use dry, freshly opened DMSO to ensure accurate molarity and compound stability [1].
  • In Vivo Formulations: For animal studies, vatalanib can be formulated as a uniform suspension using 0.5% CMC-Na or as a clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% distilled water [2].

References

Comprehensive Application Notes and Protocols: Vatalanib in Cancer Metastasis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Drug Background and Mechanism of Action

Vatalanib (PTK787/ZK222584) is an orally active small molecule that functions as a potent tyrosine kinase inhibitor with particular relevance to angiogenesis and metastasis pathways. This investigational compound selectively targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor (PDGFR), and c-KIT tyrosine kinases. [1] The drug's development has focused primarily on its anti-angiogenic properties, with potential applications across multiple solid tumor types. From a pharmacokinetic perspective, vatalanib demonstrates rapid absorption following oral administration with a relatively short half-life of 4-6 hours, necessitating twice-daily dosing to maintain therapeutic levels. [2] [3] Metabolism occurs mainly through oxidative processes, producing two pharmacologically inactive metabolites (CGP 84368/ZK 260120 and NVP AAW378/ZK 261557) that contribute significantly to total systemic exposure. [1]

The primary mechanism of action centers on inhibition of VEGF-mediated signaling pathways, which play crucial roles in tumor angiogenesis and metastatic progression. By blocking VEGFR-2 (KDR) phosphorylation and subsequent downstream signaling cascades, vatalanib disrupts critical processes including endothelial cell proliferation, migration, and survival, ultimately leading to reduced tumor vasculature and impaired metastatic potential. [1] [4] Preclinical models have demonstrated that vatalanib's anti-metastatic effects may be enhanced when combined with other anti-angiogenic agents, suggesting potential for combination regimens in clinical settings. [5]

Clinical Efficacy Against Metastatic Cancers

Gastrointestinal Stromal Tumors (GIST)

In a phase II study involving 45 patients with metastatic GIST resistant to imatinib, vatalanib demonstrated clinically meaningful activity. The trial population included individuals whose disease had progressed on imatinib (100%) or both imatinib and sunitinib (42.2%). Patients received vatalanib 1250 mg administered orally once daily (later changed to divided twice-daily dosing). The results showed that 40.0% (95% CI: 25.7-54.3%) of patients derived clinical benefit, including 2 confirmed partial responses (4.4%) with durations of 9.6 and 39.4 months, and 16 patients (35.6%) achieving stabilized disease with a median duration of 12.5 months. The median time to progression was 5.8 months in patients without prior sunitinib exposure compared to 3.2 months in those who had received both prior imatinib and sunitinib. The study concluded that vatalanib remains active in GIST despite its relatively narrow kinome interaction spectrum compared to other tyrosine kinase inhibitors. [2]

Pancreatic Adenocarcinoma

A phase II multicenter trial evaluated vatalanib as a second-line therapy in 67 patients with metastatic or advanced pancreatic cancer who had failed first-line gemcitabine-based therapy. Patients received vatalanib using a "ramp-up" schedule: 250 mg twice daily during week 1, 500 mg twice daily during week 2, and 750 mg twice daily during week 3 and thereafter. The primary endpoint was 6-month survival rate, which was 29% (95% CI: 18-41%) with a median progression-free survival of 2 months. Two patients achieved objective partial responses, while 28% of patients exhibited stable disease. The study reported that vatalanib was well-tolerated and resulted in a favorable 6-month survival rate compared to historic controls. [6] [7]

Colorectal Cancer and Biomarker Correlations

The randomized CONFIRM trials investigated vatalanib in combination with FOLFOX4 chemotherapy in metastatic colorectal cancer patients. While the overall population did not show significant survival benefit, pre-specified subgroup analyses revealed that patients with high serum LDH levels derived substantial benefit, with a 40% reduction in time to tumor progression. [4] Subsequent biomarker studies demonstrated that assessment of activated vessel density through phosphorylated VEGFR2/KDR immunohistochemistry could identify patient subgroups most likely to respond to vatalanib therapy. Tumors with high pVEGFR2/KDR+ vascular density showed significantly improved progression-free survival when treated with vatalanib compared to placebo. [4]

Other Malignancies

In metastatic melanoma, a phase 2 study of vatalanib demonstrated a tumor control rate (CR+PR+SD) of 35% at 16 weeks, with only one objective response observed. Median progression-free survival was 1.8 months and overall survival was 6.5 months, suggesting limited single-agent activity in this malignancy. [8] For glioblastoma, a phase I study investigated vatalanib in combination with radiation and temozolomide in newly diagnosed patients. The treatment was well-tolerated with no maximum tolerated dose reached at the time of study termination. Among 13 evaluable patients, 2 achieved partial response and 9 had stable disease, indicating potential clinical activity in this setting. [3]

Table 1: Summary of Clinical Efficacy Across Tumor Types

Cancer Type Study Phase Patient Population Clinical Benefit Median PFS Key Findings
GIST [2] Phase II Imatinib-resistant (N=45) 40% clinical benefit (2 PR + 16 SD) 5.8 months (no prior sunitinib) Active in TKI-resistant GIST
Pancreatic Cancer [6] [7] Phase II Gemcitabine-refractory (N=67) 29% 6-month survival; 28% SD 2 months Favorable survival vs historical controls
Colorectal Cancer [4] Phase III First-line (CONFIRM-1) and second-line (CONFIRM-2) Benefit in high LDH subgroup Significant improvement in high LDH subgroup LDH and pVEGFR2 density predict benefit
Melanoma [8] Phase II Metastatic (N=not specified) 35% disease control at 16 weeks 1.8 months Limited single-agent activity
Glioblastoma [3] Phase I Newly diagnosed, with EIAED (N=19) 2 PR + 9 SD (13 evaluable) Not reported Well-tolerated with radiation/temozolomide

Experimental Protocols

In Vivo Bone Metastasis Model

The combination protocol of vatalanib with bevacizumab in experimental breast cancer bone metastasis has demonstrated superior efficacy compared to either agent alone. [5]

  • Cell Line: MDA-MB-231/B02 osteotropic human breast cancer cells
  • Animal Model: Female immunodeficient mice (strain not specified) inoculated with tumor cells
  • Dosing Regimen:
    • Vatalanib: Administered orally at optimized dose based on prior pharmacokinetic studies
    • Bevacizumab: Administered intraperitoneally at standard dosing
    • Combination: Both agents administered concurrently
  • Treatment Duration: Continued until predetermined endpoint or signs of morbidity
  • Assessment Methods:
    • Osteolysis quantification: Micro-computed tomography (μCT) analysis of bone destruction
    • Tumor burden measurement: Histomorphometric analysis of skeletal tumor areas
    • Vascular density analysis: Immunohistochemistry for CD31 or other endothelial markers
  • Key Findings: While neither agent alone significantly inhibited bone metastasis progression, the combination reduced both bone destruction and skeletal tumor growth compared to monotherapy or control groups. [5]
Clinical Dosing and Administration

The recommended phase II dosing protocol for vatalanib varies by cancer type and combination therapy:

  • Monotherapy in GIST:

    • Initial protocol: 1250 mg orally once daily [2]
    • Revised protocol: 500 mg in morning + 750 mg in evening (~12 hours apart) to address short half-life [2]
  • Pancreatic cancer (second-line):

    • Implement ramp-up schedule over first three weeks:
      • Week 1: 250 mg twice daily
      • Week 2: 500 mg twice daily
      • Week 3 and beyond: 750 mg twice daily (if tolerated) [6] [7]
  • Dose Modification Guidelines:

    • For grade 3/4 toxicities: interrupt until resolution to grade ≤1, then resume at reduced dose
    • First reduction: 1000 mg daily
    • Second reduction: 750 mg daily
    • Discontinue if third episode requires interruption or delay ≥3 weeks [2]
  • Combination with everolimus in RCC:

    • Maximum tolerated dose: Vatalanib 1000 mg daily + everolimus 5 mg daily [9]
    • Dose-limiting toxicities: Severe hypertension, diarrhea, neutropenia, mucositis, fatigue [9]
Biomarker Assessment Protocol

The CONFIRM trial biomarker analysis provides a validated protocol for assessing potential predictive biomarkers of vatalanib response: [4]

  • Tissue Collection:

    • Formalin-fixed paraffin-embedded primary tumor samples
    • Surgical specimens preferred over biopsies
    • Focus on invading tumor edge where angiogenesis is most active
  • Immunohistochemistry Methods:

    • CD31 (pan-endothelial marker): JC70 monoclonal antibody, alkaline phosphatase anti-alkaline phosphatase technique
    • pVEGFR2/KDR (activated VEGFR2): 34a monoclonal antibody against Y1214 tyrosine residue, modified streptavidin technique
  • Vascular Density Quantification:

    • Scan at low power (40× and 100×) to identify tumor invading front
    • Select three 200× fields of highest vascular density
    • Count vessels in each field and calculate mean
    • Use 66th percentile of vascular density as cutoff for high vs low groups
  • Statistical Analysis:

    • Correlate vascular density with response rates, PFS, and OS
    • Use multivariate analysis to adjust for potential confounders
    • Pre-specified analysis of high LDH subgroup

Biomarker and Pharmacodynamic Analyses

Circulating Biomarkers

Comprehensive pharmacodynamic studies have identified several circulating biomarkers that change significantly following vatalanib administration:

  • VEGF Pathway Biomarkers:

    • Significant increases in PlGF and soluble VEGFR1 [3]
    • Significant decreases in soluble VEGFR2 and soluble Tie2 [3]
    • Reductions in free serum VEGF levels (inconsistent across studies) [6]
  • Extracellular Matrix Biomarkers:

    • Plasma collagen IV increases significantly by day 50 of treatment [3]
    • Matrix metalloproteinases (MMPs) show variable response patterns
  • Inflammatory Cytokines:

    • IL-1β, IL-6, IL-8, and TNF-α monitored with inconsistent changes observed [3]

These biomarker changes provide evidence of target engagement and biological activity, potentially serving as pharmacodynamic indicators for dose optimization and early response assessment. However, their utility as predictive biomarkers for patient selection remains limited, as changes typically did not consistently correlate with clinical response across studies. [6] [3]

Imaging Biomarkers

Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) has been investigated as a non-invasive method for monitoring vatalanib activity:

  • Parameters measured: Ktrans (volume transfer constant), kep (redistribution rate constant), and IAUGC (initial area under gadolinium concentration curve)
  • Timing of assessments: Baseline, during first cycle of therapy, and at regular intervals thereafter
  • Correlation with outcome: Reductions in permeability parameters observed at biologically active doses (≥1000 mg daily) in early studies, though clinical utility requires further validation [3]

Table 2: Biomarkers of Vatalanib Activity and Response

Biomarker Category Specific Markers Direction of Change Clinical Correlation
Circulating VEGF Pathway [3] PlGF, sVEGFR1 Increase Target engagement
Circulating VEGF Pathway [3] sVEGFR2, sTie2 Decrease Target engagement
Extracellular Matrix [3] Plasma collagen IV Increase Treatment response
Tissue-based [4] pVEGFR2/KDR+ vascular density Baseline high predicts benefit Predictive for PFS improvement
Metabolic [4] Serum LDH Baseline high predicts benefit Patient selection for colorectal cancer
Circulating Cells [3] CD31+/CD34+/CD45-/CD133+ endothelial cells Variable Inconsistent correlation

Combination Therapy Strategies

Vatalanib with mTOR Inhibition

A phase Ib study investigated vatalanib in combination with everolimus in patients with advanced solid tumors, including an expansion cohort of 20 patients with metastatic renal cell carcinoma (RCC). The study established the maximum tolerated dose at vatalanib 1000 mg daily and everolimus 5 mg daily. Dose-limiting toxicities included hypertension, diarrhea, neutropenia, mucositis, and fatigue. Among 24 evaluable RCC patients, the combination demonstrated promising activity with 7 partial responses (29.2%) and 15 patients with stable disease. Median progression-free survival was 5.8 months and overall survival was 16.5 months, with significantly better outcomes observed in treatment-naive patients (25.1 months) compared to those with prior VEGF-targeted therapy (6.3 months). Notably, 19% of patients demonstrated long-term tolerability beyond one year of treatment. [9]

Vatalanib with Bevacizumab in Bone Metastasis

Preclinical studies in breast cancer bone metastasis models have demonstrated that vertical inhibition of the VEGF pathway using vatalanib (VEGFR TKI) in combination with bevacizumab (VEGF antibody) produces enhanced anti-metastatic effects. While neither agent alone significantly inhibited bone metastasis progression, the combination reduced both osteolytic destruction and skeletal tumor burden. This suggests that simultaneous targeting of both ligand (VEGF) and receptor (VEGFR) may be necessary for effective control of established bone metastases, highlighting the importance of dual-pathway inhibition in the bone microenvironment. [5]

Vatalanib with Chemotherapy

The CONFIRM trials evaluated vatalanib in combination with FOLFOX4 chemotherapy in metastatic colorectal cancer. Although the overall results did not demonstrate significant survival benefit, subgroup analyses identified patients with high serum LDH as potential beneficiaries. This highlights the importance of patient selection strategies when combining vatalanib with conventional chemotherapy. Similarly, a phase I study in glioblastoma combined vatalanib with standard radiation and temozolomide, demonstrating acceptable safety and potential efficacy with 2 partial responses and 9 stable diseases among 13 evaluable patients. [3] [4]

Conclusion and Future Directions

Vatalanib represents a first-generation VEGFR TKI with demonstrated activity across multiple solid tumor types, particularly in imatinib-resistant GIST and selected subgroups of colorectal cancer patients. The accumulated clinical evidence supports its anti-angiogenic properties and potential metastasis-inhibiting effects, though its development has been hampered by modest efficacy in unselected populations. The consistent finding of benefit in high-LDH subgroups across studies suggests that proper patient selection is crucial for maximizing therapeutic potential.

Future development of vatalanib should focus on biomarker-driven approaches and rational combination strategies. The promising results from combination studies with everolimus in RCC and with bevacizumab in preclinical bone metastasis models suggest that vertical pathway inhibition or dual anti-angiogenic approaches may enhance efficacy. Additionally, the well-tolerated safety profile makes vatalanib a suitable candidate for combination regimens, particularly in settings where long-term administration is required for metastasis suppression.

The experimental protocols and biomarker analyses outlined in these application notes provide researchers with validated methodologies for further investigating vatalanib's potential in metastasis inhibition. As our understanding of angiogenesis and resistance mechanisms evolves, repositioning vatalanib based on its specific pharmacodynamic properties rather than broad anti-tumor activity may yield renewed clinical utility for this multi-targeted tyrosine kinase inhibitor.

Signaling Pathway Diagram

G cluster_intracellular VEGF VEGF VEGFR VEGFR-1/2/3 VEGF->VEGFR PDGF PDGF PDGFR PDGFR-α/β PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT AKT AKT VEGFR->AKT MAPK MAPK VEGFR->MAPK STAT STAT VEGFR->STAT PDGFR->AKT PDGFR->MAPK KIT->AKT KIT->MAPK KIT->STAT mTOR mTOR AKT->mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Survival Survival mTOR->Survival Metastasis Metastasis MAPK->Metastasis Proliferation Proliferation MAPK->Proliferation STAT->Survival Vatalanib Vatalanib Vatalanib->VEGFR Inhibits Vatalanib->PDGFR Inhibits Vatalanib->KIT Inhibits

Vatalanib Multitargeted Inhibition of Angiogenic Signaling - This diagram illustrates vatalanib's mechanism of action as a tyrosine kinase inhibitor targeting multiple receptor pathways simultaneously. The drug directly inhibits VEGFR-1, -2, -3, PDGFR-α/β, and c-KIT receptors, blocking downstream signaling through AKT/mTOR, MAPK, and STAT pathways. This multipronged approach disrupts key oncogenic processes including angiogenesis, metastasis, cell survival, and proliferation, explaining its activity across multiple tumor types. [2] [1]

References

Vatalanib EGFR RET tumor proliferation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Pharmacological Profile

The table below summarizes the core pharmacological characteristics of Vatalanib for your research reference.

Property Description
Modality Small Molecule [1]
Primary Targets VEGFR-1, VEGFR-2, VEGFR-3 tyrosine kinases [1] [2] [3]
Additional Targets Platelet-derived growth factor receptor (PDGFR), c-KIT [1] [2] [3]
Primary Mechanism Inhibition of VEGF-mediated angiogenesis, crucial for tumor growth and metastasis [1] [2]
Half-Life Approximately 6 hours [1]
Key Metabolites CGP 84368/ZK 260120 and NVP AAW378/ZK 261557 (both pharmacologically inactive) [1]

Application Notes in Preclinical & Clinical Research

Tumor Growth and Angiogenesis Inhibition

Vatalanib demonstrates significant antitumor and antiangiogenic activity in various models:

  • In Vivo Efficacy: In a gastric cancer xenograft mouse model, the combination of vatalanib and the mTOR inhibitor everolimus reduced tumor size by about 50% compared to everolimus monotherapy. This suggests that dual inhibition of VEGF signaling and production can be synergistic [4].
  • Orthotopic Glioma Model: In a rat model, the combination of temozolomide-loaded PLGA microparticles and oral vatalanib significantly inhibited tumor growth and angiogenesis, and increased tumor cell apoptosis. This combination also resulted in the longest median survival compared to control or single-agent groups [5].
  • Mechanism in Leiomyosarcoma: In vitro studies on leiomyosarcoma cell lines showed that vatalanib (PTK787) influences cell migration and can induce cell death upon VEGF-A stimulation, even though it did not inhibit metabolic activity. This indicates that the drug's effects can be cell-context dependent [6].
Clinical Trial Insights

Clinical studies have provided mixed results, highlighting the challenges of antiangiogenic therapy:

  • Glioblastoma (GBM): A Phase I study in newly diagnosed GBM patients receiving vatalanib with radiation and temozolomide found the drug was well-tolerated. Pharmacodynamic biomarker changes were observed, including a significant increase in PlGF and sVEGFR1, and a decrease in sVEGFR2 and sTie2 [2].
  • Colorectal Cancer: Large Phase III trials (CONFIRM-1 and CONFIRM-2) found that adding vatalanib to the FOLFOX4 chemotherapy regimen did not significantly improve progression-free or overall survival in patients with metastatic colorectal cancer. A post-hoc analysis indicated a potential benefit in a subgroup of patients with high baseline lactate dehydrogenase (LDH) [3].

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol is adapted from studies investigating vatalanib in combination with other agents [4] [5].

  • Objective: To evaluate the antitumor efficacy of vatalanib, alone and in combination, in a xenograft model.
  • Materials:
    • Immunocompromised mice (e.g., nude mice).
    • Gastric cancer cell line (e.g., as used in [4]) or other relevant cancer cells.
    • Vatalanib suspended in a suitable vehicle for oral gavage.
    • Comparator drug (e.g., everolimus [4]).
  • Methods:
    • Cell Implantation: Subcutaneously inject cancer cells into the flanks of mice to establish tumors.
    • Randomization & Dosing: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups:
      • Group 1: Vehicle control.
      • Group 2: Vatalanib monotherapy (e.g., 50-100 mg/kg, orally, once or twice daily).
      • Group 3: Comparator drug (e.g., everolimus).
      • Group 4: Vatalanib + comparator drug.
    • Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
    • Endpoint Analysis: After a predetermined period (e.g., 4-6 weeks), euthanize animals and harvest tumors for weighing and further analysis (e.g., immunohistochemistry for vascular density CD31, and cell proliferation Ki-67 [4]).
  • Data Analysis: Compare mean tumor volumes and weights between groups using statistical tests like one-way ANOVA. A 50% reduction in tumor size in the combination group relative to the most effective single agent is indicative of a potentiated effect [4].
Biomarker Analysis in Plasma

This protocol outlines the assessment of pharmacodynamic biomarkers in response to vatalanib treatment [2].

  • Objective: To monitor changes in circulating angiogenic factors as indicators of vatalanib activity.
  • Materials:
    • Blood collection tubes (heparinized).
    • ELISA or multiplex immunoassay kits (e.g., Meso Scale Discovery) for target proteins.
  • Methods:
    • Sample Collection: Collect peripheral blood from research subjects or animals at multiple time points:
      • Baseline (pre-dose).
      • Early time points (e.g., 8 hours, 1 day, 2 days post-dose).
      • During treatment (e.g., day 9, day 50).
      • Post-treatment.
    • Plasma Preparation: Centrifuge blood samples to isolate plasma. Store at -80°C until analysis.
    • Biomarker Quantification: Perform ELISA/multiplex assays according to manufacturer instructions to measure levels of key biomarkers:
      • PlGF and sVEGFR1: Expected to increase with treatment.
      • sVEGFR2 and sTie2: Expected to decrease with treatment.
  • Data Analysis: Normalize biomarker levels to baseline. Use paired t-tests or repeated measures ANOVA to identify statistically significant changes over time.

Vatalanib's Mechanism and Research Workflow

The diagram below illustrates the primary molecular mechanism of action of Vatalanib and a generalized workflow for a preclinical in vivo efficacy study.

G cluster_mechanism Vatalanib Mechanism of Action cluster_workflow In Vivo Efficacy Study Workflow VEGF VEGF Ligand VEGFR VEGFR Tyrosine Kinase VEGF->VEGFR Binds Angio Angiogenic Signaling VEGFR->Angio Activates Inhib Endothelial Cell Proliferation, Migration, Survival Angio->Inhib Vatalanib Vatalanib Vatalanib->VEGFR Inhibits Start 1. Establish Xenograft (Implant tumor cells) Randomize 2. Randomize into Treatment Groups Start->Randomize Dose 3. Administer Treatments (e.g., Vehicle, Vatalanib, Combo) Randomize->Dose Measure 4. Monitor Tumor Growth (Caliper measurements) Dose->Measure Harvest 5. Endpoint Analysis (Tumor weight, IHC) Measure->Harvest Analyze 6. Statistical Analysis Harvest->Analyze

Important Research Considerations

  • Dosing Schedule: Due to its relatively short half-life (~6 hours), vatalanib may require twice-daily dosing to maintain effective target coverage in preclinical models [2]. This was a proposed factor in its lack of survival benefit in some clinical trials [3].
  • Biomarker Utility: Circulating biomarkers like PlGF, sVEGFR1, and sVEGFR2 are useful pharmacodynamic tools to confirm target engagement and biological activity of vatalanib in both animal models and human trials [2].
  • Combination Potential: Preclinical data strongly suggests that the antitumor efficacy of vatalanib is enhanced when combined with other agents, such as mTOR inhibitors [4] or cytotoxic chemotherapy [5]. Research should focus on identifying synergistic drug partners.

References

Vatalanib VEGF-induced endothelial cell migration assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vatalanib (PTK787/ZK222584)

Vatalanib (PTK787/ZK222584) is an orally active multi-kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs), including VEGFR-1 (Flt-1), VEGFR-2 (KDR), and VEGFR-3 (Flt-4) [1]. Its strongest inhibitory effect is directed against VEGFR-2, the primary mediator of angiogenesis, while it exhibits slightly weaker activity against VEGFR-1 [1]. Additionally, vatalanib inhibits platelet-derived growth factor receptor (PDGFR) tyrosine kinase, c-Kit, and c-Fms [1]. The compound exerts its anti-tumor effects through both angiogenesis-dependent and independent mechanisms, including induction of apoptosis via downregulation of Bcl-2 and Bcl-x expression, caspase-3 cleavage, and cell-cycle arrest through increased p21 and p27Kip protein expression [1].

Key Experimental Findings

Table 1: Summary of Vatalanib Effects in Various Cell-Based Assays

Assay Type Cell Model Key Findings Concentration Range Reference
Migration Assay Human Pterygial Fibroblasts (HPFs) Significant, dose-dependent inhibition of cell migration. 1, 10, and 100 µM [2] [2]
Proliferation Assay Human Pterygial Fibroblasts (HPFs) Significant suppression of cell proliferation. 10 and 100 µM [2] [2]
Tube Formation Assay Human Endothelial Colony Forming Cells (ECFCs) Inhibition of VEGF-induced tube formation; IC50 varied with observation time. IC50 determined at multiple time points [3] [3]
Cell Death & Signaling Leiomyosarcoma (SK-LMS-1, SK-UT-1) Increased cell death in VEGF-A-treated cells; reduced VEGF and TGF-β protein levels. Study-dependent concentrations [2] [4] [2] [4]

Detailed Experimental Protocols

Protocol for Endothelial Cell Migration Assay

The following protocol is adapted from studies investigating the anti-migratory effects of vatalanib [2].

  • Principle: This assay evaluates the ability of vatalanib to inhibit the directed movement of endothelial cells in response to a chemoattractant, such as VEGF, which is a critical step in angiogenesis.

  • Materials:

    • Cell line: Human endothelial cells (e.g., HUVECs, ECFCs, or other validated models).
    • Key Reagents: Vatalanib (prepare stock solution in DMSO), VEGF-A (e.g., 100 ng/mL), cell culture medium with reduced serum (e.g., 2% FBS), migration chambers (e.g., Transwell inserts with porous membrane).
    • Equipment: Cell culture incubator, microscope, cell counter.
  • Procedure:

    • Cell Preparation: Harvest endothelial cells and resuspend them in serum-reduced medium.
    • Drug Pre-treatment: Pre-treat cells with vatalanib at desired concentrations (e.g., 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (DMSO, typically ≤0.1%).
    • Setup Migration Chamber:
      • Add medium containing VEGF-A (chemoattractant) to the lower chamber.
      • Place the insert into the lower chamber.
      • Seed the pre-treated cells onto the upper chamber.
    • Incubation: Incubate the assembly for 4-24 hours at 37°C in a 5% CO₂ incubator to allow cell migration.
    • Analysis:
      • After incubation, carefully remove non-migrated cells from the upper surface of the membrane.
      • Fix and stain the migrated cells on the lower surface of the membrane.
      • Count the migrated cells in several pre-defined fields under a microscope or use a plate reader for colorimetric/fluorometric assays.
  • Expected Results: Vatalanib treatment should result in a dose-dependent reduction in the number of migrated cells compared to the VEGF-stimulated vehicle control [2].

Protocol for Advanced Tube Formation Assay

This protocol details an advanced method using real-time imaging to capture the dynamic process of angiogenesis, specifically optimized for evaluating vatalanib [3] [5].

  • Principle: This assay measures the ability of endothelial cells to form capillary-like tubular structures on a basement membrane matrix (Matrigel), mimicking the final stages of angiogenesis.

  • Materials:

    • Cell line: Human Endothelial Colony Forming Cells (ECFCs). These precursors have high proliferative capacity and are highly relevant to tumor vasculature [3].
    • Key Reagents: Phenol Red-Free Matrigel, Endothelial Growth Medium-2 (EGM-2), Vatalanib, VEGF, FGF-2.
    • Equipment: 24-well culture plates, real-time cell recorder or time-lapse imaging system, image-stitching software, ImageJ software with angiogenesis plugins.
  • Procedure:

    • Matrigel Coating: Thaw Matrigel on ice overnight. Coat 24-well plates with a thin, even layer of ice-cold Matrigel. Incubate at 37°C for at least 30 minutes to allow polymerization.
    • Cell and Treatment Preparation:
      • Harvest ECFCs and resuspend in medium with reduced serum (2% FBS).
      • Pre-treat cells with vatalanib at the desired IC50 concentrations or a dilution series for 1-2 hours.
    • Seeding and Stimulation: Seed the pre-treated cells onto the polymerized Matrigel at a high density (e.g., 150,000 cells/well). Add pro-angiogenic factors (VEGF, FGF-2) and/or vatalanib to the corresponding wells.
    • Real-Time Imaging:
      • Place the plate in a real-time cell recorder or an incubator-equipped microscope.
      • Program the system to automatically capture images from multiple contiguous positions every hour for up to 48 hours.
    • Image and Data Analysis:
      • Use image-stitching software to create a large composite view of the well for each time point.
      • Analyze the stitched images using ImageJ to quantify parameters like tube number and length per tube.
      • Normalize data, for example, to the tube number of the control group at 6 hours [3].
  • Key Considerations:

    • Time-Dependent IC50: The IC50 value for vatalanib in this assay is not static; it varies significantly with the observation time point due to the dynamic nature of tube formation and regression [3]. Therefore, continuous monitoring is crucial for accurate potency assessment.
    • Phenotypic Confirmation: The inhibition of tube formation serves as a functional confirmation of the successful blockade of the VEGFR-2 signaling pathway by vatalanib.

Mechanism of Action and Signaling Pathway

Vatalanib is classified as a type III covalent inhibitor that irreversibly binds to cysteines at specific sites on the kinase [6]. It inhibits VEGF-induced phosphorylation of VEGFRs, thereby blocking downstream signaling cascades critical for endothelial cell survival, proliferation, and migration.

The following diagram illustrates the signaling pathway inhibited by vatalanib:

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR/Flk-1) VEGF->VEGFR2 Binds Phosphorylation Receptor Phosphorylation VEGFR2->Phosphorylation Activates Downstream Downstream Pathways (ERK, PI3K/Akt, p38 MAPK) Phosphorylation->Downstream Triggers CellularResponse Cellular Responses Downstream->CellularResponse Leads to Vatalanib Vatalanib (PTK787) Vatalanib->VEGFR2 Inhibits Phosphorylation

Troubleshooting and Best Practices

  • Solubility and Storage: Vatalanib is typically dissolved in DMSO for a stock solution (e.g., 100 mM). Aliquot and store at -20°C to avoid freeze-thaw cycles. In working dilutions, keep DMSO concentration constant and low (e.g., ≤0.1%) across all groups, including controls.
  • Cell Health: When using mature endothelial cells like HUVECs, monitor passage numbers closely as their proliferation capacity decreases over time. ECFCs can be a robust alternative [3].
  • Assay Validation: Always include appropriate controls: a negative control (vehicle only), a positive control for angiogenesis (VEGF), and a positive control for inhibition if available (e.g., another known VEGFR inhibitor).
  • Data Interpretation: For tube formation assays, remember that inhibition can manifest as either a failure to form tubes or as the premature regression of formed tubes. The real-time, long-duration assay is critical for capturing these dynamics [3].

References

Chemical Properties and Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Properties:

  • Molecular Formula: C₂₀H₁₅ClN₄•2HCl (for the dihydrochloride salt, a common form) [1] [2]
  • Molecular Weight: 419.73 g/mol (for the dihydrochloride salt) [1] [2]
  • CAS Number: 212141-51-0 (dihydrochloride salt) [1] [3]
  • Purity: Typically supplied at >98% or >99% [2] [4]

Storage Conditions and Stability: The following table summarizes the key storage conditions to ensure the stability of Vatalanib.

Factor Condition Details
Form Lyophilized powder or in solution [2]
Long-Term Storage -20°C [5] [2] [6] Keep the powder desiccated [2] [7].
In Solution Store at -20°C or -80°C for longer stability [5] [6] Once dissolved, use within 1 to 3 months [2] [6].
Solubility Soluble in DMSO, water, and ethanol [1] See table below for detailed solubility data.
Other Protect from light and store under inert gas if possible [2] [4]. Aliquot solution to avoid repeated freeze-thaw cycles [2].

Solubility Data: Vatalanib has varying solubility in different solvents, which is critical for preparing stock solutions [1].

Solvent Solubility
DMSO 85 mg/mL (202.51 mM) [1]
Water 10 mg/mL (23.82 mM) [1]
Ethanol 6 mg/mL (14.29 mM) [1]

Biological Activity and Mechanism

Vatalanib is a potent ATP-competitive inhibitor that primarily targets tyrosine kinase receptors involved in angiogenesis.

Primary Target Inhibitory Activity (IC₅₀): The following table lists the half-maximal inhibitory concentration (IC₅₀) of Vatalanib against its key targets, primarily derived from cell-free assays [1].

Target IC₅₀ (nM)
VEGFR2 (KDR) 37 nM
VEGFR1 (Flt-1) 77 nM
VEGFR2 (Flk1) 270 nM
VEGFR3 (Flt-4) 660 nM
PDGFRβ 580 nM
c-Kit 730 nM

This multi-target inhibition disrupts critical pro-angiogenic signaling pathways, as illustrated below.

G VEGF VEGF Ligand VEGFR VEGFR (e.g., VEGFR2) VEGF->VEGFR Binds Downstream Downstream Signaling (e.g., PLCγ, ERK) VEGFR->Downstream Phosphorylation CellularEffects Cellular Processes Downstream->CellularEffects Activates Vatalanib Vatalanib Vatalanib->VEGFR Inhibits

Vatalanib inhibits VEGF-induced signaling, affecting endothelial and cancer cell functions. Research shows autocrine VEGF/VEGFR2 signaling can promote cancer cell proliferation, which Vatalanib and similar agents can block [8].

Experimental Protocols

Preparing Stock Solutions for In Vitro Use
  • Calculation: Calculate the required mass or volume to achieve your desired stock concentration (e.g., 10-100 mM).
  • Reconstitution: For the powder, reconstitute with a suitable solvent like DMSO to create a concentrated stock solution [2].
  • Aliquoting: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and maintain stability [2].
  • Storage: Store aliquots at -20°C or -80°C, protected from light [2] [6].
In Vivo Dosing Formulation

The following protocol for preparing a homogeneous suspension for oral administration in animal studies has been validated [1].

G Step1 1. Weigh Vatalanib Step2 2. Add to 1 mL of CMC-Na Solution Step1->Step2 Step3 3. Mix Thoroughly Step2->Step3 Result Homogeneous Suspension (5 mg/mL) Step3->Result

This formulation achieves a final concentration of 5 mg/mL (11.91 mM) [1]. Alternative formulations using DMSO, PEG300, Tween 80, and water are also available for different administration routes [1].

Pharmacokinetics and Clinical Considerations

A key characteristic of Vatalanib is its time-dependent pharmacokinetics, or autoinduction, where the drug stimulates its own metabolism.

Key Findings from a Population Pharmacokinetic Study:

  • Clearance Change: The apparent oral clearance (CL/F) of Vatalanib increases approximately 2.3-fold (range: 1.7 to 4.1-fold) from the first dose to steady state [9].
  • Exposure Reduction: This autoinduction leads to a significant decrease in systemic drug exposure after multiple doses, with studies showing exposure can be ~50% lower by day 7 of therapy [9].
  • Dosing Implication: This phenomenon contributes to high pharmacokinetic variability and must be considered during dose adjustment in clinical trials [9].

Critical Safety and Handling Notes

  • For Research Use Only: Vatalanib is strictly for research purposes and not for diagnostic or therapeutic use in humans [5] [2].
  • Non-Hazardous: According to the available Safety Data Sheet, Vatalanib is not classified as a hazardous substance [5].
  • Standard Handling: Even though it is non-hazardous, standard laboratory precautions should be followed, including the use of personal protective equipment (PPE) like gloves and safety goggles, and avoiding inhalation of dust or aerosols [5].

Reference Information

  • Vatalanib (PTK787) 2HCl Datasheet. Selleckchem. [1]
  • Material Safety Data Sheet of Vatalanib. AbMole BioScience (2019). [5]
  • Vatalanib population pharmacokinetics in patients with myelodysplastic syndrome. PMC (2014). [9]
  • Vatalanib Product Information. Cell Signaling Technology. [2]
  • Autocrine VEGF signaling promotes cell proliferation in gastric cancer. PMC (2017). [8]
  • Vatalanib Hydrochloride, 10 MG. AGScientific. [3]
  • Vatalanib (Synonyms: PTK787; ZK-222584; CGP-79787). MedChemExpress. [6]
  • The heterogeneity of signaling pathways and drug responses in intrahepatic cholangiocarcinoma. Nature (2024). [10]
  • Vatalanib Succinate. Tokyo Chemical Industry (TCI). [4]
  • Vatalanib (PTK787) 2HCl. BioCrick (2018). [7]

References

Vatalanib dihydrochloride solubility issues improvement

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data & Stock Preparation

The table below summarizes the key solubility data for Vatalanib dihydrochloride from product specifications to help you plan your experiments [1] [2] [3].

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO 20 - 79 mg/mL 47.65 - 188.22 mM [1] [2] [3]. Sonication is recommended [2].
Water 10 - 100 mg/mL 23.82 - 238.2 mM [2] [3]. Sonication is recommended [2].
Ethanol 6 mg/mL ~14.29 mM [2]. Sonication is recommended [2].

Experimental Protocols for Solution Preparation

Here are detailed methodologies for preparing stock and working solutions.

Protocol 1: Preparing a 100 mM Stock Solution in DMSO

This is the most common method for creating a concentrated stock solution.

  • Calculate & Weigh: To prepare 1 mL of a 100 mM stock solution, calculate the required mass: (0.1 mol/L) * (0.001 L) * (419.73 g/mol) = 41.97 mg.
  • Reconstitute: Transfer the weighed powder into a sterile vial and add 1 mL of pure, anhydrous DMSO.
  • Aid Dissolution: If the powder does not dissolve completely, sonicate the vial in a water bath at room temperature or with gentle warming (up to 37-80°C) [1] [2].
  • Store: Aliquot the stock solution and store at -20°C. Protect from light by wrapping tubes in aluminum foil [3].
Protocol 2: Preparing a Working Solution in Aqueous Buffer

For cell-based assays, you will need to dilute your DMSO stock into an aqueous buffer. To prevent precipitation, do not add a concentrated DMSO stock directly into a large volume of aqueous solution.

  • Serial Dilution: Perform a serial dilution. First, make an intermediate dilution of your stock in DMSO (e.g., dilute 100 mM stock to 10 mM with DMSO).
  • Dilute into Buffer: Add a small volume of this intermediate DMSO solution (e.g., 10 µL) to a larger volume of your aqueous buffer or cell culture medium (e.g., 990 µL) while gently vortexing. The final DMSO concentration should typically be kept below 0.1-0.5% to avoid cytotoxicity.
  • Use Fresh: For the most reliable results, prepare working solutions freshly on the day of use [2].
Protocol 3: Preparing a Solution for In Vivo Studies

The following formulation has been cited for in vivo administration and yields a clear solution [1] [2].

  • Prepare Stock: Start with a 20.8 mg/mL stock solution of this compound in DMSO.
  • Mix Solvents: Combine 100 µL of the DMSO stock solution with 400 µL of PEG300 and mix evenly.
  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix evenly.
  • Dilute to Final Volume: Add 450 µL of saline (0.9% sodium chloride) to adjust the volume to 1 mL.

Frequently Asked Questions (FAQs)

Q1: My this compound solution precipitated after storage. What should I do? Precipitation can occur after freeze-thaw cycles or prolonged storage.

  • Re-dissolving: Warm the solution to 37-80°C and sonicate in a water bath [1] [2]. Vortex periodically to aid dissolution.
  • Prevention: Always aliquot your stock solutions into single-use volumes to minimize repeated freeze-thaw cycles. Store aliquots at -20°C, desiccated, and protected from light [3].

Q2: What is the typical concentration range for in vitro experiments? Based on the literature, this compound is typically used as a pretreatment at concentrations ranging from 0.5 to 50 µM for 0.5 to 2 hours prior to stimulation. Treatment alone can last up to 72 hours [3]. Always perform a dose-response curve to determine the optimal concentration for your specific assay and cell type.

Q3: Does this compound have stability issues I should know about?

  • Solution Stability: Once reconstituted in DMSO, the solution is stable for up to 3 months at -20°C when protected from light [3].
  • Auto-induction of Metabolism: Be aware that in pharmacokinetic studies, Vatalanib has shown time-dependent clearance (autoinduction) in patients, where it induces its own metabolism, leading to reduced systemic exposure over days [4]. This is crucial for designing in vivo studies.

Troubleshooting Workflow

The following diagram outlines a logical pathway for diagnosing and resolving common solubility problems.

G Start Solubility Issue Encountered Step1 Check Solvent & Concentration Against Reference Table Start->Step1 Step2 Employ Dissolution Aids: Warm (37-80°C) & Sonicate Step1->Step2 Step3 Reformulate for In Vivo Use Co-solvents (PEG300/Tween-80) Step2->Step3 Step4 Verify Stock Solution Stability: Aliquot, Protect from Light, Avoid Freeze-Thaw Step3->Step4 Step5 Issue Resolved? Step4->Step5 Success Proceed with Experiment Step5->Success Yes Failure Prepare Fresh Stock Solution Step5->Failure No Failure->Step1

References

Vatalanib Administration: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates essential dosing and pharmacokinetic parameters from clinical and preclinical studies to guide your in vivo experiments.

Parameter Clinical Data (Human Studies) Preclinical Data (Animal Models)

| Common Dosing Schedules | • Ramp-up: 250 mg BID (Week 1) → 500 mg BID (Week 2) → 750 mg BID (Week 3+) [1]. • Flat dose: 750–1250 mg once daily [2]. | • CLL mouse model: 100 mg/kg body weight, orally, for 21 days [3]. • AD mouse model (5xFAD): Specific dose not detailed, administered via intraperitoneal injection [4]. | | Key PK Property: Autoinduction | Apparent oral clearance (CL/F) increases approximately 2.3-fold from first dose to steady state, typically reached after 1-2 weeks [2]. | Information not specified in search results. | | Typical Tmax & Half-life | • Tmax: ~2 hours [2]. • Half-life: 4–6 hours [2] [5]. | Information not specified in search results. | | Primary Metabolic Pathway | Extensively metabolized by CYP3A4 (also a substrate of CYP2D6 and CYP1A2) [2]. | Information not specified in search results. |


Experimental Protocol & Key Considerations

Here is a detailed methodology and critical factors for planning your studies, based on a clinical trial for pancreatic cancer that can be adapted for preclinical research [1].

  • Dosing Formulation: Vatalanib was administered orally (PO) to patients. The specific formulation used in clinical trials (e.g., suspension, solution) should be confirmed for animal studies.
  • Ramp-up Dosing Protocol: A ramp-up schedule is recommended to manage initial drug exposure and potential toxicity.
    • Week 1: 250 mg twice daily (BID)
    • Week 2: 500 mg twice daily (BID)
    • Week 3 and beyond: 750 mg twice daily (BID)
  • Dose Modification Rules: The established full dose was 1500 mg/day (after ramp-up). In cases of grade 3 or higher drug-related toxicity, treatment was held until improvement, then resumed at a reduced dose.
    • First reduction: 1000 mg/day
    • Second reduction: 750 mg/day
  • Critical Administration Note: Clinical studies instructed patients to take vatalanib on an empty stomach or at least 30 minutes after a meal to ensure consistent absorption. This factor must be rigorously controlled in animal studies [2].

Troubleshooting Common Challenges

Problem: Unexpected Drop in Drug Exposure After Multiple Doses
  • Possible Cause: Autoinduction of Metabolism. Vatalanib induces its own metabolism, leading to a significant increase in clearance and a consequent decrease in systemic exposure over time [2].
  • Solution:
    • Plan for Time-Dependent PK: Do not assume steady-state exposure from single-dose data. Incorporate serial pharmacokinetic sampling over the course of your study to characterize this change.
    • Consider Dosing Schedule: The cited BID (twice daily) dosing in humans was designed to maintain more stable trough levels despite the short half-life [1].
Problem: High Inter-Subject Variability in Drug Levels
  • Possible Causes: This can be caused by factors like differences in metabolic enzyme activity, diet (fed vs. fasted state), or protein binding [2].
  • Solution:
    • Standardize Administration: Strictly control the fasting conditions during dosing.
    • Monitor PK: Include a small PK cohort in your study design to quantify variability and better interpret your efficacy and toxicity results.

Mechanism of Action & Pharmacokinetic Behavior

The diagrams below illustrate Vatalanib's primary mechanism and its key pharmacokinetic property to help visualize its biological activity.

G VEGFA VEGF Ligand (e.g., VEGFA) VEGFR VEGFR Tyrosine Kinase VEGFA->VEGFR Binds Signaling Angiogenesis & Cell Survival Signaling VEGFR->Signaling Activates Vatalanib Vatalanib Vatalanib->VEGFR Inhibits

G Dose Oral Dose of Vatalanib Exposure1 High Initial Exposure (Day 1) Dose->Exposure1 Metabolism Induces CYP Enzymes (e.g., CYP3A4) Exposure1->Metabolism Stimulates CL Clearance increases ~2.3-fold Metabolism->CL Exposure2 Reduced Steady-State Exposure (Day 7+) CL->Exposure2 Results in

References

Vatalanib cell culture concentration range

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Mechanism of Action

Vatalanib is an oral tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs). The diagram below illustrates its mechanism and a typical experimental workflow for analyzing its effects on the VEGF signaling pathway.

G Vatalanib Inhibits VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding Dimerization Dimerization VEGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation DownstreamSignaling DownstreamSignaling Autophosphorylation->DownstreamSignaling CellularResponse CellularResponse DownstreamSignaling->CellularResponse Proliferation Migration Survival Vatalanib Vatalanib Vatalanib->VEGFR Inhibits

Vatalanib Working Concentrations

The table below summarizes typical working concentrations for Vatalanib from vendor recommendations and research literature.

Application / Cell Type Typical Working Concentration Incubation Time Key Findings / Purpose Source
General Pretreatment 0.5 - 50 µM 0.5 - 2 hours Inhibit kinase activity prior to stimulator [1].
Proliferation Assay (HUVECs) ~7.1 nM (IC50) Varies (e.g., 48-72 hrs) Inhibition of VEGF-induced thymidine incorporation [2].
Multiple Myeloma Cells Up to 50 µM Up to 72 hours Dose-dependent inhibition of cell proliferation and VEGF-induced migration [1].
Chronic Lymphocytic Leukemia Not Specified Not Specified Induction of apoptosis (used alongside Pazopanib) [1].
Hepatocellular Carcinoma Not Specified Not Specified Enhanced IFN/5-FU induced apoptosis [2].

Experimental Protocol: Inhibiting VEGF-Induced Signaling

This protocol outlines the steps to assess Vatalanib's effect on VEGF-induced signaling and proliferation in endothelial cells, based on common methodologies [1] [2].

1. Cell Seeding and Serum Starvation

  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) into multi-well plates (e.g., 12-well or 96-well for proliferation assays) at an appropriate density and allow them to adhere overnight.
  • Replace the growth medium with a low-serum or serum-free medium for 4-24 hours to synchronize the cell cycle and quiesce the cells.

2. Compound Pretreatment

  • Prepare a stock solution of Vatalanib in DMSO. Dilute it in serum-free medium to the desired working concentrations (e.g., 10 nM to 10 µM). Include a vehicle control containing the same concentration of DMSO.
  • Aspirate the starvation medium and add the Vatalanib-containing medium to the cells.
  • Pre-incubate the cells with Vatalanib for 0.5 to 2 hours [1].

3. VEGF Stimulation

  • After pretreatment, add recombinant VEGF (e.g., 10-50 ng/mL) directly to the wells to stimulate the VEGFR pathway. Continue to incubate the cells.
    • For signaling analysis (Western Blot): Incubate for a short period (e.g., 5-15 minutes) before lysing cells to detect phosphorylation levels of VEGFR2 and its downstream effectors like ERK.
    • For proliferation assays: Incubate for 48-72 hours, after which cell viability is measured using an MTT or CellTiter-Glo assay.

Troubleshooting Common Issues

Low Inhibitory Effect

  • Cause: Inadequate concentration or incubation time; degraded compound; insufficient pathway stimulation.
  • Solution: Perform a dose-response curve. Ensure VEGF is bioactive and added at a sufficient concentration. Use fresh Vatalanib stock solutions and verify inhibition of VEGFR2 phosphorylation via Western blot as a positive control.

High Background Cell Death in Controls

  • Cause: Cytotoxicity from high DMSO concentration.
  • Solution: Ensure the final DMSO concentration is kept low (typically ≤0.1%). Include a vehicle-only control (DMSO in medium) to establish the baseline.

Poor Compound Solubility

  • Cause: Vatalanib can precipitate out of aqueous solution at higher concentrations.
  • Solution: The compound is soluble in DMSO at least at 20 mg/mL [1]. For working solutions in medium, ensure a final DMSO concentration that keeps the compound in solution. Gently warm and vortex solutions if needed.

Important Handling & Safety Notes

  • Solubility and Storage: Vatalanib is soluble in DMSO and water [1]. Lyophilized powder should be stored desiccated at -20°C, protected from light. Once dissolved, aliquots should be used within 3 months to prevent loss of potency, and multiple freeze-thaw cycles should be avoided [1].
  • For Research Use Only: Vatalanib is labeled "For Research Use Only" and is not approved for diagnostic or therapeutic use in humans [1].

References

Vatalanib experimental variability troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Key Technical Data

Parameter Details Source / Context
Primary Targets (IC₅₀) VEGFR-1 (77 nM), VEGFR-2 (37 nM), VEGFR-3 (640 nM) [1]. In vitro kinase assays [1].
Additional Targets PDGFR, c-Kit (sub-micromolar concentrations) [1]. Inhibits c-Fms and PDGFR-β [2]. Preclinical and clinical studies [2] [1].
Cellular Activity (IC₅₀) Inhibits VEGF-induced autophosphorylation in HUVE cells (17 nM) and VEGFR-2 transfected CHO cells (34 nM) [1]. Cell-based assays [1].
Solubility Soluble in DMSO (20 mg/ml) and in H₂O (100 mg/ml) [1]. Manufacturer's data [1].

| In Vivo Dosing (Preclinical) | - Mouse (fibrosis model): 50 mg/kg/day by gavage [3].

  • Mouse (AD model): 20 mg/kg/day via IP injection [4]. | Animal studies [3] [4]. | | Clinical Dosing (Human trials) | - Pancreatic cancer (Phase II): "Ramp-up" schedule to 750 mg twice daily [5].
  • Colorectal cancer (Phase III): 1250 mg once daily [2]. | Clinical trial protocols [2] [5]. |

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your work.

1. In Vitro Pre-treatment Protocol The manufacturer, Cell Signaling Technology, outlines a standard pre-treatment method [1]:

  • Stock Solution: Reconstitute Vatalanib to a 10 mM stock in DMSO.
  • Working Concentration: Typically used at a range of 0.5-50 μM.
  • Pre-treatment Time: Incubate cells with Vatalanib for 0.5-2 hours prior to applying a stimulator (e.g., VEGF).
  • Treatment Alone: Can also be used alone, with treatment times lasting up to 72 hours.

2. In Vivo Dosing Protocol (Ramp-Up Schedule) A Phase II trial in pancreatic cancer patients used a "ramp-up" dosing schedule to manage tolerability, a strategy that can be considered for animal studies [5]:

  • Week 1: 250 mg, twice daily.
  • Week 2: 500 mg, twice daily.
  • Week 3 and beyond: 750 mg, twice daily (full dose).

3. Biomarker Analysis for Anti-Angiogenic Effect A study on colorectal cancer analyzed vascular density (VD) as a biomarker for Vatalanib activity [6]:

  • Tissue Preparation: Use paraffin-embedded material from the primary tumor.
  • Immunohistochemistry: Perform IHC staining for:
    • CD31: A pan-endothelial cell marker to assess total microvessel density.
    • pVEGFR2/KDR: Phosphorylated VEGFR2 to highlight the "activated" vessel density.
  • Correlation: Correlate VD with treatment response and progression-free survival.

Signaling Pathways & Experimental Workflows

To visualize Vatalanib's mechanism and its experimental context, here are two diagrams.

G VEGF VEGF Ligand VEGFR VEGFR (1,2,3) VEGF->VEGFR Binds DownstreamSig Downstream Signaling VEGFR->DownstreamSig Activates BiologicalEffect Angiogenesis Cell Migration Cell Proliferation DownstreamSig->BiologicalEffect Vatalanib Vatalanib Vatalanib->VEGFR Inhibits

This diagram illustrates Vatalanib's primary mechanism of action as a multi-targeted tyrosine kinase inhibitor. It competes with ATP to bind intracellular domains of VEGFR-1, -2, and -3, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades that drive angiogenesis, cell migration, and proliferation [2] [1].

G ExpDesign 1. Experimental Design CompoundPrep 2. Compound Preparation ExpDesign->CompoundPrep Sub1 Define model & hypothesis ExpDesign->Sub1 Dosing 3. Dosing & Treatment CompoundPrep->Dosing Sub2 Reconstitute in DMSO/ H₂O per solubility CompoundPrep->Sub2 Analysis 4. Endpoint Analysis Dosing->Analysis Sub3 Consider ramp-up schedule for in vivo studies Dosing->Sub3 Sub4 IHC: CD31, pVEGFR2 Tumor growth, Biomarkers Analysis->Sub4

This workflow outlines key stages for a Vatalanib experiment. Pay close attention to compound solubility during preparation and consider a ramp-up dosing schedule in vivo to improve tolerability [5] [1]. For analysis, include specific biomarkers like vascular density to effectively evaluate the anti-angiogenic effect [6].

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in Vatalanib experiments?

  • Dosing Schedule: Clinical trials show that once-daily vs. twice-daily dosing can lead to different progression-free survival outcomes (e.g., 2.1 vs. 2.8 months in NSCLC), likely due to the drug's relatively short half-life [2]. Consistency in your schedule is critical.
  • Biomarker Selection: The therapeutic effect is more pronounced in subgroups, such as patients with high serum LDH or tumors with high phosphorylated VEGFR2 (pVEGFR2/KDR) vascular density [2] [6]. Not stratifying your model could mask the drug's efficacy.
  • Off-target Effects: Vatalanib inhibits other kinases like PDGFR and c-Kit at sub-micromolar concentrations [1]. Ensure your experimental design and controls can account for effects beyond pure VEGFR inhibition.

Q2: How can I confirm that Vatalanib is hitting its intended target in my model?

  • Directly: Measure the phosphorylation levels of VEGFR2 (and other targets like PDGFR-β) in treated versus control samples using Western blot or immunohistochemistry [6].
  • Functionally: Assess downstream biological effects. A successful target engagement should lead to reduced angiogenesis, which can be quantified by CD31+ microvessel density in tissue sections [6].
  • Using Biomarkers: Monitor potential pharmacodynamic biomarkers such as plasma VEGF-A, which has been correlated with disease status in patients treated with Vatalanib [5].

Q3: What are the critical controls for a Vatalanib experiment?

  • Vehicle Control: Always include a group treated with the solvent used for reconstitution (e.g., DMSO).
  • Baseline Control: An untreated group to establish the baseline pathology in your model.
  • Positive Control: If available, another known inhibitor of the pathway can help validate your experimental system.

References

Vatalanib stability in solution storage

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Storage Stability Summary

Form Recommended Storage Temperature Stability Duration Key Conditions & Notes
Lyophilized Powder -20°C 24 months [1] Keep desiccated and protect from light [1].
Solution in DMSO -20°C 3 months [1] Protect from light. Aliquot to avoid repeated freeze-thaw cycles [1].
Solution in DMSO -80°C 6 months [2] -
Solution in DMSO -20°C 1 month [2] -

Handling and Reconstitution Guidelines

For optimal results, follow these protocols when handling Vatalanib:

  • Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of the lyophilized powder in 1.19 mL of DMSO [1]. The powder is also soluble in water at 100 mg/mL [1].
  • Aliquoting: Once reconstituted, it is crucial to aliquot the solution into working volumes to prevent loss of potency from multiple freeze-thaw cycles [1].
  • General Handling: Avoid inhalation and contact with skin or eyes. Use personal protective equipment and work in areas with appropriate exhaust ventilation [2].

Troubleshooting Common Issues

Here are solutions to common problems researchers might encounter:

  • Problem: Precipitate Formation in Solution

    • Possible Cause & Solution: This can occur if the solution is stored at too low a temperature or if the DMSO has absorbed moisture. Note that moisture-absorbing DMSO can reduce solubility [3]. Always use fresh, dry DMSO for reconstitution and store at the recommended temperatures. Before use, allow the frozen solution to warm gently and mix thoroughly.
  • Problem: Loss of Potency in Cellular Assays

    • Possible Cause & Solution: The solution may have been stored for longer than the recommended stability period or undergone multiple freeze-thaw cycles. Ensure you are using a freshly prepared aliquot. Check the storage date and prepare new stock solutions if the stability period (e.g., 3 months at -20°C) has been exceeded [1].

For visual reference, the following diagram illustrates the core workflow for storing and handling Vatalanib solutions to maintain stability.

Start Lyophilized Vatalanib Powder Step1 Reconstitute in DMSO Start->Step1 Step2 Aliquot Solution Step1->Step2 Step3 Store at -20°C (Desiccated, Dark) Step2->Step3 Step4 Use Within 3 Months Step3->Step4 Step5 Avoid Multiple Freeze-Thaw Cycles Step4->Step5

References

Vatalanib Solvent Compatibility & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physical and solvent compatibility information for vatalanib (succinate salt) for laboratory use.

Property Specification
Molecular Weight 464.9 g/mol (succinate salt) [1]
Purity ≥98% [1]
Solubility in DMSO 100 mM (Soluble to 100 mM) [1]
Aqueous Solubility Information not available in search results
Recommended Stock Concentration 10-50 mM in DMSO (for a 100 mM max solubility)
Storage Condition -20°C; protect from light [1]
Chemical Stability Information not available in search results

Experimental Protocol: In Vitro Angiogenesis Assay

This protocol details a method for assessing the anti-angiogenic effects of vatalanib using a co-culture assay, adapted from a 2022 study [2].

Workflow Overview

The diagram below illustrates the key stages of the co-culture angiogenesis assay.

Cell Seeding (HUVECs & NHDFs) Cell Seeding (HUVECs & NHDFs) Vatalanib Treatment Vatalanib Treatment Cell Seeding (HUVECs & NHDFs)->Vatalanib Treatment Incubation (Network Formation) Incubation (Network Formation) Vatalanib Treatment->Incubation (Network Formation) Cluster Morphology\n(Inhibited Differentiation) Cluster Morphology (Inhibited Differentiation) Vatalanib Treatment->Cluster Morphology\n(Inhibited Differentiation) Network Formation\n(Control) Network Formation (Control) Vatalanib Treatment->Network Formation\n(Control) CD31 Staining CD31 Staining Incubation (Network Formation)->CD31 Staining Image Acquisition & Analysis Image Acquisition & Analysis CD31 Staining->Image Acquisition & Analysis

Materials

  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs) and Normal Human Dermal Fibroblasts (NHDFs) [2].
  • Culture Medium: EBM-2 medium, with and without VEGF supplementation for controls [2].
  • Inhibitors: Vatalanib (succinate salt). Prepare a 10 mM stock solution in DMSO. Sorafenib can be used as a comparative VEGFR2 inhibitor control [2].
  • Antibodies: Anti-CD31 monoclonal antibody for staining endothelial cells [2].
  • Equipment: Standard cell culture equipment and a microscope capable of image acquisition.

Method

  • Co-culture Setup: Seed NHDFs and allow them to form a confluent monolayer. Subsequently, seed HUVECs on top of the NHDF layer [2].
  • Compound Treatment:
    • Prepare working concentrations of vatalanib (e.g., 1 µM) by diluting the DMSO stock solution in culture medium. The final DMSO concentration should not exceed 0.1% (v/v) [2].
    • Include control wells with: a) complete medium (positive control), b) medium without VEGF (negative control), and c) medium with 0.1% DMSO (vehicle control) [2].
  • Incubation and Morphology Observation: Incubate the co-cultures for the duration required for network formation in the control wells (typically several days). Observe changes in HUVEC morphology.
  • Staining and Analysis: Fix the cells and stain with an anti-CD31 antibody to visualize the HUVEC network [2].
    • Qualitative Analysis: Examine and photograph the stained cultures. The expected outcome of effective VEGFR2 inhibition (e.g., with 1 µM vatalanib) is the formation of HUVEC clusters and short cords instead of a branched network, similar to the morphology seen when VEGF is omitted from the medium [2].
    • Quantitative Analysis: Use image analysis software to calculate the percentage of area covered by the HUVECs. Successful inhibition will show a significant reduction in area coverage compared to the vehicle control [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of vatalanib? A1: Vatalanib is an orally active, small molecule that potently inhibits receptor tyrosine kinases. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3), which are critical for angiogenesis. At higher concentrations, it also inhibits PDGFR-β, c-Kit, and c-Fms [3] [4] [5]. By blocking these signaling pathways, it inhibits endothelial cell proliferation, migration, and survival, leading to reduced tumor vascularization and growth [3] [1].

Q2: What are the typical working concentrations for in vitro studies? A2: The effective concentration can vary based on the cell type and assay. However, in the HUVEC/NHDF co-culture angiogenesis assay, 1 µM vatalanib was sufficient to inhibit network formation and induce characteristic cluster morphology [2]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q3: My stock solution of vatalanib has been through multiple freeze-thaw cycles. Is it still stable? A3: While the search results do not specify stability under these conditions, best practice for small molecule inhibitors is to avoid repeated freeze-thaw cycles. To ensure compound integrity and experimental consistency, aliquot the stock solution into single-use vials before storing at -20°C.

Q4: What is the expected phenotypic outcome in a successful angiogenesis inhibition assay? A4: In a co-culture assay with HUVECs and fibroblasts, successful VEGFR2 inhibition by 1 µM vatalanib results in a clear phenotypic shift. Instead of forming elongated, branched tube-like structures, the HUVECs will fail to differentiate and will instead aggregate into isolated clusters and short cords. This morphology is comparable to the effect seen when neutralizing VEGF with antibodies like bevacizumab (Avastin) [2].

References

Vatalanib cytotoxicity assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Choosing Your Cytotoxicity Assay

Selecting the appropriate assay is the first critical step. The table below summarizes common assays used in cytotoxicity screening, which is especially relevant for evaluating compounds like vatalanib.

Assay Name Detection Principle Key Advantages Key Disadvantages
Dye Exclusion (e.g., Trypan Blue) [1] Membrane integrity; viable cells exclude dye. Simple, inexpensive, rapid. Low-throughput, subjective, cannot detect functional loss [1].
MTT Assay [1] [2] Mitochondrial enzyme activity reduces tetrazolium salt to purple formazan. Widely adopted, suitable for high-throughput screening (HTS) [2]. End-point only; formazan insolubility requires solubilization step; test compounds can interfere [1] [2].
XTT Assay [1] Mitochondrial activity reduces tetrazolium salt to water-soluble formazan. No solubilization step required; simple procedure [1]. May require a separate intermediate electron acceptor solution [1].
WST-1 Assay [1] Mitochondrial activity reduces tetrazolium salt to water-soluble formazan. Highly sensitive; no solubilization step; reagent is stable [1]. The signal is not stable over long periods [1].
LDH Release Assay [1] Measures lactate dehydrogenase (LDH) enzyme released upon membrane damage. Easy to perform, can be adapted for HTS [1]. High background possible if serum is not removed; cell density and pipetting can affect results [3].
Incucyte Live-Cell Analysis [4] Real-time imaging with fluorescent DNA dyes entering dead cells. Kinetic, real-time data; non-invasive; provides morphological context [4]. Requires specialized and costly instrumentation.
ATP Assay [1] [2] Measures ATP levels, indicating metabolically active cells. Highly sensitive, rapid, and has a broad linear range [1] [2]. Cells are lysed, making it an end-point assay [2].

A Standard Protocol: MTT Cytotoxicity Assay

This is a detailed protocol for a widely used MTT assay, which you can adapt for testing vatalanib [1] [2].

Solutions and Reagents [2]:

  • MTT Solution: 5 mg/mL MTT in Dulbecco's Phosphate Buffered Saline (DPBS). Filter-sterilize and store protected from light at 4°C.
  • Solubilization Solution: 16% (w/v) Sodium dodecyl sulfate (SDS) in 40% Dimethylformamide (DMF) and 2% glacial acetic acid, pH adjusted to 4.7.

Procedure [2]:

  • Cell Preparation and Treatment:

    • Prepare a cell suspension of your chosen cancer cell line (e.g., HepG2, MCF-7) [5].
    • Seed cells at an optimized density (e.g., 2,000-20,000 cells/well) in a 96-well plate and incubate for 18-24 hours [4] [5].
    • Treat cells with serial dilutions of vatalanib. Include a negative control (vehicle only) and a positive control (e.g., a known cytotoxic agent like Camptothecin) [4] [3]. Incubate for the desired time (e.g., 48-72 hours).
  • MTT Incubation:

    • Add the prepared MTT solution to each well (e.g., 20 μL per 100 μL of medium).
    • Incubate the plate for 1 to 4 hours in a humidified incubator. A purple precipitate should form.
  • Solubilization and Measurement:

    • Carefully add the solubilization solution to each well (e.g., 100 μL per 100 μL of medium). Mix gently to dissolve the formazan crystals.
    • Incubate the plate for an additional period (e.g., overnight at room temperature) to ensure complete solubilization.
    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.
  • Data Calculation:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Negative Control Well) * 100.

The workflow of this assay is summarized in the following diagram:

MTT_workflow Start Seed cells in 96-well plate A Incubate overnight for adherence Start->A B Treat with vatalanib dilutions A->B C Incubate for 48-72 hours B->C D Add MTT reagent (5 mg/mL) C->D E Incubate for 1-4 hours D->E F Add solubilization solution (SDS/DMF) E->F G Incubate overnight to dissolve crystals F->G H Measure absorbance at 570 nm G->H

Frequently Asked Questions (FAQs)

Q1: What could cause high variability between replicate wells in my assay?

  • Air bubbles: Check wells for air bubbles before reading the plate and pop them with a fine needle if present [3].
  • Cell density: Inconsistent cell seeding can lead to high well-to-well variability. Ensure the cell suspension is homogenous and pipetted gently and accurately [3].
  • Edge effect: Evaporation from outer wells can cause inconsistencies. Consider using a humidified chamber or plates with edge seals.

Q2: Why is the absorbance signal in my positive control (untreated cells) too low?

  • Low cell density: The most likely cause is seeding too few cells. Repeat the experiment to determine the optimal cell count for your specific cell line and assay duration [3].
  • Overly forceful pipetting: Harsh pipetting during cell seeding or reagent addition can damage cells, leading to reduced metabolic activity and signal [3].
  • Improper MTT concentration or incubation time: Ensure the MTT concentration is correct (typically 0.2-0.5 mg/mL final concentration) and that the incubation time is sufficient for formazan production [2].

Q3: Why is the background absorbance (in medium-only wells) too high?

  • Medium components: Certain substances in the cell culture medium can cause high background. You can test the medium components and try to reduce their concentration [3].
  • Chemical interference: Some test compounds themselves can reduce MTT non-enzymatically. Always run a control well containing culture medium, MTT, and the test compound but no cells to account for this [2].

Q4: How does vatalanib exert its cytotoxic effects in these assays? Vatalanib is a tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), especially VEGFR-2 (KDR), which is a key driver of tumor angiogenesis [6]. By inhibiting VEGFR-2, vatalanib can block signaling pathways that promote endothelial cell survival and proliferation, thereby inhibiting the formation of new tumor blood vessels [7]. Furthermore, there is evidence that vatalanib can directly induce apoptosis (programmed cell death) in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 and activating caspases, even independently of its anti-angiogenic action [8] [6].

The diagram below illustrates this mechanism of action.

Vatalanib_Mechanism VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Activation of Downstream Pro-survival/Pro-angiogenic Signals Dimerization->Downstream Angiogenesis Tumor Angiogenesis & Cell Survival Downstream->Angiogenesis Apoptosis Induction of Apoptosis Vatalanib Vatalanib Inhibition Inhibition of Tyrosine Kinase Activity Vatalanib->Inhibition Inhibition->Dimerization Inhibition->Apoptosis

Key Considerations for Vatalanib Assays

  • Confirm Mechanism with Secondary Assays: Cytotoxicity assays measure the final outcome of cell death. To confirm that the effect is due to VEGFR-2 inhibition, consider performing a kinase inhibition assay [5] or analyzing apoptotic markers like caspase-3/7 activation [4] or Bcl-2 expression levels [5].
  • Account for Metabolic Interference: Be aware that vatalanib or its metabolites could potentially interfere with colorimetric or fluorometric readouts. Running a proper control (compound in medium without cells) is essential to rule out this interference [2].

References

Vatalanib kinase selectivity profiling

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib Kinase Selectivity Profile

Vatalanib is classified as a multi-kinase inhibitor. Its primary targets are receptors crucial for angiogenesis (the formation of new blood vessels), but it has a narrower spectrum of activity compared to other well-known kinase inhibitors like imatinib and sunitinib [1].

The table below summarizes its key molecular targets and half-maximal inhibitory concentration (IC₅₀) values where available:

Kinase Target Inhibitory Activity (IC₅₀) Biological Role & Notes
VEGFR-1 (Flt-1) Potently inhibited [2] Key receptor in angiogenesis; mediates endothelial cell migration [3] [4].
VEGFR-2 (KDR) Primary target [4] Major mediator of VEGF-induced angiogenesis, controlling endothelial cell proliferation, permeability, and survival [3] [4].
VEGFR-3 (Flt-4) Potently inhibited [2] Primarily involved in lymphangiogenesis (formation of lymphatic vessels) [3] [4].
PDGFR-β Inhibited (IC₅₀ approx. twice that of imatinib) [5] Important for the growth and stability of tumor blood vessels (pericytes) [5] [3].
c-KIT Inhibited [1] A key driver mutation in Gastrointestinal Stromal Tumors (GIST) [1].
c-Fms (CSF-1R) Inhibited [4] Colony-stimulating factor 1 receptor.

For context, one kinome profiling study noted that vatalanib's interaction with the human kinome is more limited than that of imatinib, sunitinib, sorafenib, or dasatinib, which may contribute to its tolerability [1].

Experimental Protocols for Selectivity Assessment

Researchers can use the following cellular and biochemical assays to experimentally validate Vatalanib's activity and selectivity.

Assessing Phosphorylation Inhibition via Western Blot

This protocol is used to confirm that Vatalanib inhibits the activation (phosphorylation) of its target receptors in cells [3].

  • Key Reagents:

    • Vatalanib (e.g., 100 mM stock in DMSO)
    • Recombinant growth factors (e.g., VEGF-A at 100 ng/mL, PDGF-BB at 50 ng/mL)
    • Cell lines of interest (e.g., leiomyosarcoma lines SK-LMS-1 and SK-UT-1, or endothelial cells like HUVECs)
    • Antibodies for phosphorylated and total forms of VEGFR-2, PDGFR-β, AKT, ERK1/2, etc.
  • Methodology:

    • Serum-starve cells for 24 hours to minimize background signaling.
    • Pre-treat cells with Vatalanib (e.g., at 1 µM or other desired concentrations) for 1-2 hours.
    • Stimulate cells with the relevant growth factor (VEGF-A or PDGF-BB) for 10-30 minutes.
    • Lyse cells and extract proteins.
    • Perform Western Blotting to detect levels of phosphorylated and total signaling proteins. A reduction in phosphorylated signal in treated samples indicates successful kinase inhibition.
Evaluating Anti-Proliferative Activity (MTS/MTT Assay)

This colorimetric assay measures cell proliferation or metabolic activity after drug treatment [3].

  • Key Reagents:

    • Vatalanib, cell culture media, MTS or MTT reagent.
  • Methodology:

    • Seed cells in a 96-well plate and allow to adhere.
    • Treat cells with a range of Vatalanib concentrations (e.g., from 1 nM to 10 µM), with or without growth factor stimulation.
    • Incubate for 48-72 hours.
    • Add MTS/MTT reagent and incubate for 1-4 hours to allow formazan crystal formation.
    • Measure absorbance at 490 nm. Calculate the IC₅₀ value, which is the concentration that inhibits cell proliferation by 50%.

Frequently Asked Questions (FAQs)

Q1: What is the typical dosing concentration of Vatalanib for in vitro experiments? A: In vitro studies often use concentrations in the micromolar (µM) range. For example, research on leiomyosarcoma cell lines used Vatalanib at 1 µM to study its effects on signaling pathways and cell migration [3]. A dose-response curve should be established for each specific cell type and assay.

Q2: Why does Vatalanib inhibit PDGF-BB-induced AKT phosphorylation but not VEGF-A-induced phosphorylation in some cell models? A: This differential effect is likely due to variable receptor expression on the tumor cells themselves. For instance, a study showed that the SK-LMS-1 leiomyosarcoma cell line expresses VEGFR-1 and VEGFR-3, but not VEGFR-2. Therefore, in this model, VEGF-A signaling may occur through a receptor not potently blocked by Vatalanib, or through alternative, non-canonical pathways [3]. Always confirm the receptor expression profile of your experimental model.

Q3: Our in vivo studies require a formulation for oral gavage. What is a proven dosing regimen for Vatalanib in mouse models? A: Preclinical models, such as murine oxygen-induced ischemic retinopathy, have successfully used Vatalanib to completely inhibit retinal neovascularization [6]. While the exact dose is model-dependent, a phase II study in human patients with GIST established a well-tolerated and active dose of 1250 mg taken orally once daily or divided as 500 mg in the morning and 750 mg in the evening [1]. For mice, the equivalent dose must be calculated based on body surface area.

Visualizing Vatalanib's Mechanism and Experimental Workflow

The following diagrams, created with Graphviz, illustrate Vatalanib's primary mechanism of action and a general workflow for testing its activity.

Diagram 1: Vatalanib inhibits key signaling pathways in tumor cells and vasculature

G VEGF VEGF Ligand VEGFR VEGFR (1,2,3) VEGF->VEGFR Binds PDGF PDGF Ligand PDGFR PDGFR-β PDGF->PDGFR Binds Survival Cell Survival & Proliferation VEGFR->Survival Activates Migration Cell Migration VEGFR->Migration Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes PDGFR->Angiogenesis Stabilizes Vatalanib Vatalanib (PTK787) Vatalanib->VEGFR Inhibits Vatalanib->PDGFR Inhibits

Diagram 2: Workflow for in vitro assessment of Vatalanib activity

G Start 1. Cell Seeding & Serum Starvation Pretreat 2. Pre-treatment with Vatalanib Start->Pretreat Stimulate 3. Stimulation with VEGF/PDGF Pretreat->Stimulate Assay 4. Perform Assay Stimulate->Assay Phospho Western Blot (Phosphorylation) Assay->Phospho Prolif MTS/MTT Assay (Proliferation) Assay->Prolif Mig Migration Assay Assay->Mig

References

Vatalanib vs Sunitinib VEGF inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Vatalanib vs. Sunitinib: At a Glance

The table below summarizes the core characteristics of both inhibitors for a direct comparison.

Feature Vatalanib (PTK787/ZK 222584) Sunitinib (SU11248)
Status Investigational [1] FDA & EMA Approved (for advanced RCC, etc.) [2] [3]
Primary Targets VEGFR-1, -2, -3, PDGFR-β, c-KIT, c-Fms [4] [1] VEGFR-1, -2, -3, PDGFR-α/β, c-KIT, RET, CSF-1R, FLT3 [2] [5]
Key Mechanism Inhibits tumor angiogenesis primarily via VEGFR and PDGFR tyrosine kinase inhibition [6] [1]. Multitargeted TKI, inhibiting tumor angiogenesis and cellular proliferation [7] [5].
Standard Dosing Twice-daily (250mg - 1250mg); studied with "ramp-up" schedules (e.g., 250mg→500mg→750mg BID) [4] [8]. Once-daily on a 4-weeks-on/2-weeks-off schedule (50mg); alternative 2-weeks-on/1-week-off schedule is also used [9] [3].
Common AEs Hypertension, fatigue, nausea/vomiting, diarrhea, proteinuria, neutropenia [6] [10] [4]. Fatigue, hypertension, diarrhea, hand-foot syndrome, cytopenias, thyroid dysfunction, yellow skin discoloration [2] [9].
Clinical Stage Phase II/III trials (colorectal cancer, glioma, pancreatic cancer) [6] [10] [4]. Phase IV; standard of care in multiple indications (RCC, GIST, pNET) [2] [3].

Detailed Mechanistic & Experimental Data

For research purposes, a deeper understanding of their experimental profiles is crucial.

Mechanism of Action and Selectivity

Both drugs function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), but their profiles differ. The following diagram illustrates their primary targets within key signaling pathways.

G VEGF VEGF Ligand VEGFR VEGFR-1/-2/-3 VEGF->VEGFR PDGF PDGF Ligand PDGFR PDGFR-β PDGF->PDGFR SCF SCF Ligand KIT c-KIT SCF->KIT Pathway Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) VEGFR->Pathway PDGFR->Pathway KIT->Pathway CSF1R CSF-1R CSF1R->Pathway Sunitinib RET RET RET->Pathway Sunitinib Outcome Cellular Outcomes (Proliferation, Survival, Angiogenesis) Pathway->Outcome Inhibitors Inhibitors Vatalanib Vatalanib Inhibitors->Vatalanib Sunitinib Sunitinib Inhibitors->Sunitinib Vatalanib->VEGFR Vatalanib->PDGFR Vatalanib->KIT Vatalanib->CSF1R Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Sunitinib->CSF1R Sunitinib->RET

  • Vatalanib is often characterized as a pan-VEGFR and PDGFR-β inhibitor [6] [4] [1]. Its activity against VEGFR-2 (KDR) is particularly central to its anti-angiogenic effect. Preclinical studies note it also inhibits c-KIT and c-Fms (CSF-1R) [4] [1].
  • Sunitinib has a broader multitargeted profile. Beyond the core VEGFRs and PDGFRs, it potently inhibits RET (important in thyroid cancer), CSF-1R, and FLT3, contributing to both anti-angiogenic and direct antitumor effects [2] [5].
Key Experimental Findings and Protocols

The design of experiments comparing these drugs is critical for interpreting data.

1. Preclinical Comparison Protocol (Cell-Based Viability & Specificity) A relevant comparative pre-clinical study evaluated several TKIs, including vatalanib and sunitinib, for activity in multiple myeloma models [5].

  • Methodology Overview:
    • Cell Lines: Used Ba/f3 cells engineered to express the ZNF198-FGFR1 fusion and multiple myeloma (MM) cell lines with and without the t(4;14) translocation (which upregulates FGFR3).
    • Intervention: Cells were treated with a concentration range of vatalanib, sunitinib, and other TKIs.
    • Assays:
      • Growth Inhibition (GI₅₀): Cell viability was measured to determine the drug concentration that inhibits 50% of growth.
      • Immunoblotting: Phosphorylation status of FGFR3 and ZNF198-FGFR1 was analyzed to confirm on-target inhibition.
      • Apoptosis Assay: Fluorescence-activated cell sorting (FACS) after Annexin V/propidium iodide staining.
  • Key Findings: The study found that sunitinib demonstrated greater potency than vatalanib in inhibiting the growth of FGFR-driven cell lines and inducing apoptosis, highlighting differences in efficacy against specific targets in a defined context [5].

2. Clinical Dosing & Toxicity Management Clinical protocols have evolved to manage the toxicities of these drugs, particularly for sunitinib.

  • Vatalanib Dosing: Phase I/II trials often used a twice-daily (BID) schedule to maintain stable plasma levels. A "ramp-up" design (e.g., 250 mg BID in week 1, 500 mg BID in week 2, 750 mg BID thereafter) was implemented to improve tolerability [4] [8].
  • Sunitinib Schedule Optimization: The standard 50 mg daily (4-weeks-on/2-weeks-off) schedule is associated with significant toxicity. The SURF trial protocol [9] [3] prospectively compares two adjustment strategies upon emergence of toxicity:
    • Standard Arm: Dose reduction to 37.5 mg daily while maintaining the 4/2 schedule.
    • Experimental Arm: Maintaining the 50 mg dose but switching to a 2-weeks-on/1-week-off (2/1) schedule.
    • Objective: The primary endpoint is the duration of treatment (DOT), with the hypothesis that the 2/1 schedule improves long-term tolerability and drug exposure.
Pharmacokinetic and Resistance Considerations
  • Pharmacokinetics: Vatalanib has a relatively short half-life of approximately 3-6 hours, justifying its twice-daily dosing schedule to maintain target coverage [10] [1]. Its metabolism is affected by CYP3A4-inducing drugs [8].
  • Resistance Mechanisms: Research into sunitinib resistance in clear cell renal cell carcinoma (ccRCC) has revealed a novel metabolic pathway. Downregulation of the metabolic gene ABAT leads to accumulation of GABA, which transactivates tyrosine kinases SYK and LYN, thereby bypassing VEGFR inhibition. This suggests that co-targeting LYN could overcome resistance [7].

Interpretation Guide for Researchers

When deciding between these compounds for a study or evaluating data, consider:

  • For Vatalanib: Its primary value is as a selective VEGFR/PDGFR-β research tool. It is ideal for probing questions specifically related to VEGF- and PDGF-driven angiogenesis with less "off-target" interference. Its investigational status means any clinical application would be within a trial setting [6] [1].
  • For Sunitinib: Its utility lies in its broad-spectrum activity. It is a standard in oncology, making it a relevant comparator for new drugs in approved indications like RCC. Its complex toxicity profile and the exploration of alternative dosing schedules are critical factors in trial design [9] [3].

References

Vatalanib VEGFR2 IC50 37 nM validation

Author: Smolecule Technical Support Team. Date: February 2026

Validated Potency (IC50) Data

The table below summarizes the key inhibitory data for Vatalanib against VEGFR2 and related kinases, as reported across multiple sources.

Target Kinase Reported IC50 Source Type
VEGFR2 (KDR/Flk-1) 37 nM Supplier Bioactivity Data [1] [2] [3]
VEGFR1 (Flt-1) 77 nM Supplier Bioactivity Data [4] [3]
VEGFR3 (Flt-4) 660 nM Supplier Bioactivity Data [3]
PDGFRβ 580 nM Supplier Bioactivity Data [2] [3]
c-Kit 730 nM Supplier Bioactivity Data [2] [3]

Experimental Protocol for IC50 Determination

The IC50 value of 37 nM was established through a standard in vitro kinase assay. The methodology below, described in the search results, outlines the core protocol [3].

  • 1. Enzyme Preparation: The kinase domain of VEGFR2 is expressed as a recombinant GST-fusion protein in a baculovirus system and purified using glutathione-Sepharose.
  • 2. Reaction Conditions: The assay is conducted in a 96-well plate format. The kinase reaction uses:
    • Phosphate Donor: γ-³³P-ATP
    • Acceptor Substrate: poly-(Glu:Tyr) peptide in a 4:1 ratio
    • Buffer: Optimized for each kinase, typically containing Tris-HCl (pH 7.5), MnCl₂, MgCl₂, DTT, and polyethylene glycol
  • 3. Reaction Termination & Measurement: The reaction is stopped with EDTA. An aliquot is transferred to a Immobilon-PVDF membrane using a filter system. After washing, the amount of incorporated radioactivity (³³P) on the membrane is quantified by scintillation counting, which measures the kinase activity.
  • 4. IC50 Calculation: The percentage inhibition of kinase activity by Vatalanib across a range of concentrations is determined. The IC50 value (37 nM) is then calculated using linear regression analysis of this inhibition data.

Molecular Mechanism and Binding

Vatalanib is classified as a multi-targeted tyrosine kinase inhibitor with its primary mechanism being the inhibition of the VEGF signaling pathway [4]. The following diagram illustrates its mechanism of action and the experimental workflow for validation.

G VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Signaling Downstream Signaling (PLCγ/PKC, Ras/ERK, PI3K/Akt) Dimer->Signaling Effect Cellular Effects (Proliferation, Migration, Survival) Signaling->Effect Vatalanib Vatalanib Vatalanib->VEGFR2  Inhibits AssayStart In Vitro Kinase Assay Step1 1. Incubate recombinant VEGFR2 kinase domain AssayStart->Step1 Step2 2. Add substrate & γ-³³P-ATP with Vatalanib inhibitor Step1->Step2 Step3 3. Stop reaction & capture on PVDF membrane Step2->Step3 Step4 4. Measure ³³P incorporation via scintillation counting Step3->Step4 Result Calculate IC50 from inhibition curve Step4->Result

As the diagram shows, Vatalanib functions by binding to the ATP-binding site in the tyrosine kinase domain of VEGFR2. This binding competitively inhibits ATP, preventing receptor autophosphorylation and subsequent activation of downstream pro-angiogenic signaling pathways [4] [5].

Context for Researcher Comparison

When comparing Vatalanib to other inhibitors in your guide, the following points may be valuable:

  • Pharmacophore Model: The design of many VEGFR2 inhibitors, including Vatalanib, follows a common pharmacophore featuring a flat heteroaromatic ring, a central hydrophobic linker, a spacer with hydrogen-bonding capabilities, and a terminal hydrophobic moiety [6].
  • Benchmarking Against New Compounds: Recent research on novel phthalazine derivatives (similar to Vatalanib's core structure) has yielded compounds with VEGFR2 IC50 values in the range of 0.148 to 0.892 μM (148-892 nM), providing a contemporary performance benchmark for Vatalanib's established potency [6].
  • Clinical Relevance: While potent in pre-clinical models, Vatalanib's clinical development highlighted challenges common to the drug class. A phase Ib study noted that while active, combining it with another targeted therapy required dose adjustments due to toxicities, underscoring the translation from biochemical potency to clinical utility [7].

References

Clinical Outcomes and Comparison with Standard Care

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the efficacy of vatalanib from key clinical trials.

Cancer Type Trial Phase / Type Intervention Comparator Primary Efficacy Endpoint(s) Key Results

| Advanced Pancreatic Cancer (2nd-line) [1] | Phase II | Vatalanib (monotherapy) | Historical controls | 6-month survival rate | • 6-month survival: 29% (95% CI, 18-41%) • Median PFS: 2 months • Disease Control Rate (PR + SD): 30% | | Metastatic Colorectal Cancer (mCRC) (1st-line) [2] [3] | Phase III (CONFIRM-1) | FOLFOX + Vatalanib | FOLFOX + Placebo | Progression-Free Survival (PFS) | • No statistically significant improvement in PFS or OS versus placebo. | | Metastatic Colorectal Cancer (mCRC) (2nd-line) [2] [3] | Phase III (CONFIRM-2) | FOLFOX + Vatalanib | FOLFOX + Placebo | Overall Survival (OS) | • No statistically significant improvement in OS versus placebo. | | Gastrointestinal Stromal Tumour (GIST) (Imatinib-resistant) [4] | Phase II | Vatalanib (monotherapy) | None (single-arm) | Clinical Benefit Rate (CBR) | • CBR (PR + SD ≥6 mo): 40% (95% CI, 25.7-54.3%) • Median TTP: 5.8 months (no prior sunitinib), 3.2 months (prior sunitinib) | | Advanced Solid Tumors & RCC (Phase Ib) [5] | Phase Ib | Vatalanib + Everolimus | None (single-arm) | Maximum Tolerated Dose (MTD) | • Median PFS (RCC cohort): 5.8 months • Median OS (RCC cohort): 16.5 months |

Detailed Experimental Protocols

To interpret the data above, it is helpful to understand how the key trials were conducted.

  • Patient Population and Study Design (Pancreatic Cancer Trial) [1]: This was an open-label, multicenter Phase II study. It enrolled 67 patients with metastatic or advanced pancreatic adenocarcinoma who had failed first-line gemcitabine-based therapy. The primary objective was to evaluate the 6-month survival rate. Patients were treated until disease progression or unacceptable toxicity.
  • Dosing Regimen (Pancreatic Cancer Trial) [1]: Vatalanib was administered orally twice daily using a "ramp-up schedule". The dose started at 250 mg bid during week one, increased to 500 mg bid during week two, and then to 750 mg bid (the full dose) from week three onward. A treatment cycle was defined as 28 days.
  • Efficacy Assessment [1] [4]: Tumor response was evaluated using RECIST criteria (v1.0). Key efficacy endpoints included:
    • Overall Survival (OS): Time from registration to death from any cause.
    • Progression-Free Survival (PFS): Time from registration to disease progression or death.
    • Disease Control Rate: The proportion of patients who achieved a complete response (CR), partial response (PR), or stable disease (SD).
  • Safety Assessment [1]: Adverse events were monitored and graded according to the NCI Common Terminology Criteria for Adverse Events (CTCAE) version 3.0.

Mechanism of Action and Signaling Pathway

Vatalanib is an oral small-molecule tyrosine kinase inhibitor that primarily targets key receptors involved in tumor angiogenesis.

G VEGF VEGF Ligand VEGFR VEGFR Tyrosine Kinase (esp. VEGFR-2) VEGF->VEGFR Binds Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) VEGFR->Downstream Activates PDGF PDGF Ligand PDGFR PDGFR Tyrosine Kinase PDGF->PDGFR Binds PDGFR->Downstream Activates cKIT c-Kit Receptor cKIT->Downstream Activates SCF SCF Ligand SCF->cKIT Binds BiologicalEffect Biological Effects: • Endothelial Cell Proliferation • Cell Survival • Angiogenesis • Tumor Growth Downstream->BiologicalEffect Leads to Vatalanib Vatalanib (PTK787/ZK222584) Vatalanib->VEGFR Inhibits Vatalanib->PDGFR Inhibits Vatalanib->cKIT Inhibits at higher conc.

This diagram illustrates that vatalanib exerts its anti-tumor and anti-angiogenic effects by competitively inhibiting the ATP-binding site of specific receptor tyrosine kinases, thereby blocking downstream signaling cascades [6] [3] [7].

Interpretation and Context for Researchers

  • Therapeutic Niche: The most promising results for vatalanib were observed in imatinib-resistant GIST and as second-line therapy for advanced pancreatic cancer, where it showed disease-stabilizing activity [1] [4].
  • Clinical Development Status: Vatalanib's development in major indications like colorectal cancer was largely halted after the CONFIRM-1 and CONFIRM-2 trials failed to meet their primary endpoints, demonstrating a lack of significant survival benefit over standard chemotherapy alone [2] [3]. This contrasts with the success of other anti-angiogenic agents (e.g., bevacizumab) in the same setting.
  • Rationale for Combination Therapy: The Phase Ib study combining vatalanib with everolimus (an mTOR inhibitor) was based on the premise that vertical inhibition of the VEGF and mTOR pathways could yield superior efficacy, showing this combination is feasible with manageable toxicity [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

418.051880 g/mol

Monoisotopic Mass

418.051880 g/mol

Heavy Atom Count

27

Appearance

White to off-white crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3AMG9AK8TJ

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Dates

Last modified: 08-15-2023
1: Giatromanolaki A, Koukourakis MI, Sivridis E, Gatter KC, Trarbach T, Folprecht G, Shi MM, Lebwohl D, Jalava T, Laurent D, Meinhardt G, Harris AL; Tumour and Angiogenesis Research Group. Vascular density analysis in colorectal cancer patients treated with vatalanib (PTK787/ZK222584) in the randomised CONFIRM trials. Br J Cancer. 2012 Sep 25;107(7):1044-50. doi: 10.1038/bjc.2012.369. Epub 2012 Aug 21. PubMed PMID: 22910317; PubMed Central PMCID: PMC3461163.
2: Wilson PM, Yang D, Azuma M, Shi MM, Danenberg KD, Lebwohl D, Sherrod A, Ladner RD, Zhang W, Danenberg PV, Trarbach T, Folprecht G, Meinhardt G, Lenz HJ. Intratumoral expression profiling of genes involved in angiogenesis in colorectal cancer patients treated with chemotherapy plus the VEGFR inhibitor PTK787/ZK 222584 (vatalanib). Pharmacogenomics J. 2012 Jun 5. doi: 10.1038/tpj.2012.23. [Epub ahead of print] PubMed PMID: 22664478.
3: Liu S, Xu C, Li G, Liu H, Xie J, Tu G, Peng H, Qiu S, Liang S. Vatalanib decrease the positive interaction of VEGF receptor-2 and P2X(2/3) receptor in chronic constriction injury rats. Neurochem Int. 2012 May;60(6):565-72. doi: 10.1016/j.neuint.2012.02.006. Epub 2012 Feb 15. PubMed PMID: 22361062.
4: Jones SF, Spigel DR, Yardley DA, Thompson DF, Burris HA 3rd. A phase I trial of vatalanib (PTK/ZK) in combination with bevacizumab in patients with refractory and/or advanced malignancies. Clin Adv Hematol Oncol. 2011 Nov;9(11):845-52. PubMed PMID: 22252616.
5: Jahan T, Gu L, Kratzke R, Dudek A, Otterson GA, Wang X, Green M, Vokes EE, Kindler HL. Vatalanib in malignant mesothelioma: a phase II trial by the Cancer and Leukemia Group B (CALGB 30107). Lung Cancer. 2012 Jun;76(3):393-6. doi: 10.1016/j.lungcan.2011.11.014. Epub 2011 Dec 22. PubMed PMID: 22197613.
6: Koukourakis MI, Giatromanolaki A, Sivridis E, Gatter KC, Trarbach T, Folprecht G, Shi MM, Lebwohl D, Jalava T, Laurent D, Meinhardt G, Harris AL. Prognostic and predictive role of lactate dehydrogenase 5 expression in colorectal cancer patients treated with PTK787/ZK 222584 (vatalanib) antiangiogenic therapy. Clin Cancer Res. 2011 Jul 15;17(14):4892-900. doi: 10.1158/1078-0432.CCR-10-2918. Epub 2011 Jun 1. PubMed PMID: 21632858; PubMed Central PMCID: PMC3145151.
7: Gauler TC, Besse B, Mauguen A, Meric JB, Gounant V, Fischer B, Overbeck TR, Krissel H, Laurent D, Tiainen M, Commo F, Soria JC, Eberhardt WE. Phase II trial of PTK787/ZK 222584 (vatalanib) administered orally once-daily or in two divided daily doses as second-line monotherapy in relapsed or progressing patients with stage IIIB/IV non-small-cell lung cancer (NSCLC). Ann Oncol. 2012 Mar;23(3):678-87. doi: 10.1093/annonc/mdr255. Epub 2011 May 26. PubMed PMID: 21617019.
8: Joensuu H, De Braud F, Grignagni G, De Pas T, Spitalieri G, Coco P, Spreafico C, Boselli S, Toffalorio F, Bono P, Jalava T, Kappeler C, Aglietta M, Laurent D, Casali PG. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study. Br J Cancer. 2011 May 24;104(11):1686-90. doi: 10.1038/bjc.2011.151. Epub 2011 May 3. PubMed PMID: 21540861; PubMed Central PMCID: PMC3111164.
9: Spigel D, Jones S, Hainsworth J, Infante J, Greco FA, Thompson D, Doss H, Burris H. A phase I trial to determine the safety of imatinib in combination with vatalanib in patients with advanced malignancies. Cancer Invest. 2011 May;29(4):308-12. doi: 10.3109/07357907.2011.568567. PubMed PMID: 21469980.
10: Sobrero AF, Bruzzi P. Vatalanib in advanced colorectal cancer: two studies with identical results. J Clin Oncol. 2011 May 20;29(15):1938-40. doi: 10.1200/JCO.2010.33.2429. Epub 2011 Apr 4. PubMed PMID: 21464409.
11: Kłosowska-Wardęga A, Hasumi Y, Ahgren A, Heldin CH, Hellberg C. Combination therapy using imatinib and vatalanib improves the therapeutic efficiency of paclitaxel towards a mouse melanoma tumor. Melanoma Res. 2010 Oct 21. [Epub ahead of print] PubMed PMID: 20975605.
12: Gerstner ER, Eichler AF, Plotkin SR, Drappatz J, Doyle CL, Xu L, Duda DG, Wen PY, Jain RK, Batchelor TT. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide. J Neurooncol. 2011 Jun;103(2):325-32. doi: 10.1007/s11060-010-0390-7. Epub 2010 Sep 7. PubMed PMID: 20821342.
13: Zhang YH, Yue ZJ, Zhang H, Tang GS, Wang Y, Liu JM. Temozolomide/PLGA microparticles plus vatalanib inhibits tumor growth and angiogenesis in an orthotopic glioma model. Eur J Pharm Biopharm. 2010 Nov;76(3):371-5. doi: 10.1016/j.ejpb.2010.08.011. Epub 2010 Sep 9. PubMed PMID: 20816959.
14: Cook N, Basu B, Biswas S, Kareclas P, Mann C, Palmer C, Thomas A, Nicholson S, Morgan B, Lomas D, Sirohi B, Mander AP, Middleton M, Corrie PG. A phase 2 study of vatalanib in metastatic melanoma patients. Eur J Cancer. 2010 Oct;46(15):2671-3. doi: 10.1016/j.ejca.2010.07.014. Epub 2010 Aug 25. PubMed PMID: 20800475.
15: Paesler J, Gehrke I, Gandhirajan RK, Filipovich A, Hertweck M, Erdfelder F, Uhrmacher S, Poll-Wolbeck SJ, Hallek M, Kreuzer KA. The vascular endothelial growth factor receptor tyrosine kinase inhibitors vatalanib and pazopanib potently induce apoptosis in chronic lymphocytic leukemia cells in vitro and in vivo. Clin Cancer Res. 2010 Jul 1;16(13):3390-8. doi: 10.1158/1078-0432.CCR-10-0232. Epub 2010 Jun 22. PubMed PMID: 20570929.
16: Jaeger-Lansky A, Cejka D, Ying L, Preusser M, Hoeflmayer D, Fuereder T, Koehrer S, Wacheck V. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo. Cancer Biol Ther. 2010 Jun;9(11):919-27. Epub 2010 Jun 18. PubMed PMID: 20404549.
17: Chiorean EG, Malireddy S, Younger AE, Jones DR, Waddell MJ, Sloop MI, Yu M, Hall SD, Schneider B, Sweeney CJ. A phase I dose escalation and pharmacokinetic study of vatalanib (PTK787/ZK 222584) in combination with paclitaxel in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2010 Aug;66(3):441-8. doi: 10.1007/s00280-009-1179-2. Epub 2009 Nov 29. PubMed PMID: 20091169.
18: Lankheet AG, Hillebrand MJ, Langenberg MH, Rosing H, Huitema AD, Voest EE, Schellens JH, Beijnen JH. A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Nov 1;877(29):3625-30. doi: 10.1016/j.jchromb.2009.09.001. Epub 2009 Sep 6. PubMed PMID: 19762293.
19: Reardon DA, Egorin MJ, Desjardins A, Vredenburgh JJ, Beumer JH, Lagattuta TF, Gururangan S, Herndon JE 2nd, Salvado AJ, Friedman HS. Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. Cancer. 2009 May 15;115(10):2188-98. doi: 10.1002/cncr.24213. PubMed PMID: 19248046; PubMed Central PMCID: PMC2691174.
20: Los M, Roodhart JM, Voest EE. Target practice: lessons from phase III trials with bevacizumab and vatalanib in the treatment of advanced colorectal cancer. Oncologist. 2007 Apr;12(4):443-50. Review. PubMed PMID: 17470687.

Explore Compound Types